Ompenaclid
説明
Structure
3D Structure
特性
IUPAC Name |
3-(diaminomethylideneamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-4(6)7-2-1-3(8)9/h1-2H2,(H,8,9)(H4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXXSJLYVJEBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188795 | |
| Record name | Guanidinopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-Guanidinopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
353-09-3 | |
| Record name | β-Guanidinopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidinopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidinopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-guanidinopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ompenaclid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL1984YRKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ompenaclid in RAS-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ompenaclid (RGX-202) is a first-in-class, orally bioavailable small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. In the context of RAS-mutated cancers, which exhibit heightened metabolic demands, this compound disrupts the intracellular energy balance by blocking the uptake of creatine and phosphocreatine (B42189). This leads to a significant depletion of intracellular ATP stores, ultimately triggering apoptosis in cancer cells. Preclinical and clinical data suggest that tumors with RAS mutations have a particular dependency on the creatine transport pathway, making this compound a promising targeted therapeutic strategy for this patient population. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and methodologies used to evaluate this compound in RAS-mutated cancers.
Introduction: Targeting Metabolic Vulnerabilities in RAS-Mutated Cancers
RAS mutations are among the most prevalent oncogenic drivers in human cancers, including colorectal, pancreatic, and non-small cell lung cancers. These mutations lead to constitutive activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival. A key hallmark of RAS-mutant tumors is their altered metabolic state, characterized by an increased demand for energy and biosynthetic precursors to sustain rapid growth. This metabolic reprogramming creates unique vulnerabilities that can be exploited for therapeutic intervention.
One such vulnerability lies in the cellular energy dynamics, particularly the reliance on alternative energy sources under conditions of metabolic stress, such as hypoxia, which is common in solid tumors. The creatine kinase (CKB)/SLC6A8 pathway has been identified as a critical component of this adaptive metabolic response in some cancers.
This compound: A Novel Inhibitor of the Creatine Transporter SLC6A8
This compound is a small molecule designed to competitively inhibit the Solute Carrier Family 6 Member 8 (SLC6A8), a transporter responsible for the uptake of creatine into cells. By blocking this transporter, this compound effectively cuts off the cell's supply of exogenous creatine, a crucial component of the phosphocreatine (PCr) energy shuttle.
The CKB/SLC6A8 Pathway: A Key Energy Reservoir
Under hypoxic conditions, cancer cells can upregulate Creatine Kinase B (CKB), which facilitates the generation of ATP from phosphocreatine. Phosphocreatine is imported into the cells via the SLC6A8 transporter.[1][2][3][4] This pathway provides a rapid source of ATP, supplementing glycolysis and oxidative phosphorylation, particularly when energy demands are high.[1][2][3][4]
Mechanism of Action in RAS-Mutated Cancers
The primary mechanism of action of this compound in RAS-mutated cancers is the induction of an energy crisis, leading to apoptotic cell death.[5] This is achieved through the following key steps:
-
Inhibition of Creatine Uptake: this compound competitively binds to the SLC6A8 transporter, preventing the influx of creatine and phosphocreatine into the cancer cells.[5]
-
Depletion of Intracellular Phosphocreatine and ATP: The blockade of creatine uptake leads to a rapid depletion of the intracellular phosphocreatine pool. Consequently, the ability of CKB to regenerate ATP is severely hampered, resulting in a significant drop in overall intracellular ATP levels.[5]
-
Induction of Apoptosis: The severe energy deficit triggers a cascade of events culminating in programmed cell death (apoptosis).[5]
Preclinical studies have indicated that RAS-mutant tumors exhibit a greater dependence on the CKB/SLC6A8 pathway for survival, rendering them more susceptible to the effects of this compound.[6]
Downstream Metabolic Consequences
The depletion of intracellular ATP by this compound has broader implications for cellular metabolism. Key biosynthetic pathways that are highly dependent on ATP, such as pyrimidine (B1678525) and fatty acid synthesis, are subsequently inhibited.[2][6][7] These pathways are crucial for generating the building blocks necessary for rapid cell proliferation, and their disruption further contributes to the anti-tumor effects of this compound.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in various preclinical models of colorectal cancer, including those with KRAS mutations.
In Vitro Studies
While specific IC50 values for a comprehensive panel of RAS-mutated versus wild-type cell lines are not publicly available in a structured format, in vitro studies have demonstrated that this compound robustly inhibits creatine import and reduces cell growth.[5] Treatment of cancer cells with this compound leads to a near-complete depletion of phosphocreatine (>99%), a significant reduction in cellular creatine (>79%), and a substantial decrease in intracellular ATP levels (46%) under hypoxic conditions.[5]
In Vivo Xenograft Studies
This compound has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) models of colorectal cancer, including those harboring KRAS mutations.
Table 1: Tumor Growth Inhibition in Colorectal Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | KRAS Status | Treatment | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| CLR4 | G13D | This compound (800 mg/kg diet) | Significant | [8] |
| CLR7 | G12V | This compound (800 mg/kg diet) | Significant | [8] |
| CLR24 | Wild-Type | This compound (800 mg/kg diet) | Significant | [8] |
| CLR30 | G12D | this compound (800 mg/kg diet) | Significant |[8] |
Note: The term "Significant" is used as reported in the source, which provided graphical representations of tumor growth inhibition without specific percentage values in the accessible text.
A broader analysis across 43 colorectal PDX models revealed that 49% of tumors with diverse KRAS mutations exhibited a single-agent antitumor efficacy of greater than 30% relative to control animals.[9]
Clinical Development in RAS-Mutated Cancers
This compound is currently being evaluated in clinical trials for the treatment of patients with RAS-mutant advanced colorectal cancer. The phase 1/2 study NCT03597581 is assessing the safety and efficacy of this compound in combination with FOLFIRI and bevacizumab.[9][10] Preliminary data from this trial have shown encouraging clinical activity in this patient population.[10]
Table 2: Clinical Trial Information for this compound (NCT03597581)
| Parameter | Details |
|---|---|
| Phase | Phase 1/2 |
| Title | A Study of RGX-202-01 (this compound) as Combination Therapy in RAS Mutant Advanced Colorectal Cancer |
| Status | Completed |
| Conditions | RAS Mutant Advanced Colorectal Cancer |
| Interventions | This compound in combination with FOLFIRI and bevacizumab |
| Primary Outcome Measures | Maximum Tolerated Dose (MTD), Objective Response Rate (ORR), Treatment-Emergent Adverse Events (TEAEs) |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action```dot
Caption: Workflow for assessing this compound efficacy in patient-derived xenograft models.
Detailed Experimental Protocols
Cell Viability Assay (General Protocol)
Cell viability in response to this compound can be assessed using various standard assays such as MTT or XTT.
-
Cell Seeding: Plate cancer cells (e.g., KRAS-mutant and wild-type colorectal cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). For hypoxia studies, incubate under hypoxic conditions (e.g., 1% O2).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or XTT solution) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for the time specified in the assay protocol to allow for the conversion of the substrate by metabolically active cells.
-
Absorbance Reading: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Patient-Derived Xenograft (PDX) Model Protocol
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Surgically implant small fragments (~25 mm³) of patient-derived colorectal tumors subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-250 mm³), randomize the mice into control and treatment groups (n=10 per group). Administer this compound through a supplemented diet (e.g., 400-800 mg/kg) or by oral gavage. The control group receives a vehicle diet. [8]5. Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like CKB, and molecular analysis).
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
In Vitro Creatine Uptake Assay (General Protocol using Radiolabeled Creatine)
-
Cell Culture: Culture cancer cells to near confluency in appropriate plates.
-
Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate them with or without this compound at various concentrations for a specified time.
-
Uptake Initiation: Initiate creatine uptake by adding a buffer containing a known concentration of radiolabeled creatine (e.g., [14C]-creatine).
-
Incubation: Incubate the cells for a short period to allow for creatine uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Measure the amount of radiolabeled creatine in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the creatine uptake to the protein concentration of the cell lysates and calculate the inhibition of creatine uptake by this compound.
Conclusion
This compound represents a novel and targeted therapeutic approach for RAS-mutated cancers by exploiting their metabolic vulnerability in the creatine-dependent energy pathway. Its mechanism of action, centered on the inhibition of the SLC6A8 creatine transporter and subsequent induction of an energy crisis, has been validated in preclinical models. The ongoing clinical development of this compound holds promise for a new treatment paradigm for patients with RAS-mutant colorectal cancer, a population with a high unmet medical need. Further research into the detailed downstream signaling consequences and potential resistance mechanisms will be crucial for optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. inspirna.com [inspirna.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Inspirna Announces Clinical Data from Phase 1b/2 Study of this compound (RGX-202) in Advanced Colorectal Cancer at ESMO Congress 2023 - BioSpace [biospace.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Ompenaclid in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ompenaclid (RGX-202) is a first-in-class, orally bioavailable small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. While extensive preclinical and clinical development has focused on its role in colorectal cancer, the underlying mechanism of action holds significant therapeutic potential for other malignancies, including non-small cell lung cancer (NSCLC). This technical guide synthesizes the available preclinical data and provides a scientific rationale for the investigation of this compound in NSCLC. Although direct preclinical studies of this compound in NSCLC models are not extensively published, recent research has established the critical role of its target, SLC6A8, in NSCLC pathogenesis. This document will detail the mechanism of action of this compound, the compelling evidence for SLC6A8 as a therapeutic target in NSCLC, and relevant preclinical findings from other tumor types that support its potential application in lung cancer.
Introduction: The Emerging Role of Creatine Metabolism in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One such adaptation is the exploitation of the creatine kinase system to manage cellular energy homeostasis, particularly under the hypoxic conditions prevalent in solid tumors. The creatine transporter SLC6A8 (solute carrier family 6 member 8) is a key component of this system, responsible for the uptake of creatine into cells.
This compound (RGX-202): A Novel Inhibitor of SLC6A8
This compound is a potent and selective inhibitor of SLC6A8. By blocking the transport of creatine into cancer cells, this compound disrupts their energy metabolism, leading to ATP depletion and subsequent cell death.
The Rationale for Targeting SLC6A8 in NSCLC
While direct preclinical studies on this compound in NSCLC are limited, the rationale for its use is strongly supported by the emerging role of its target, SLC6A8, in this disease.
Recent studies have demonstrated that SLC6A8 is significantly upregulated in human NSCLC tissues compared to adjacent normal tissues.[1][2] High expression of SLC6A8 has been correlated with poor prognosis in NSCLC patients.[2]
Table 1: Summary of SLC6A8 Expression in NSCLC
| Finding | Significance | Reference |
| SLC6A8 protein expression is significantly higher in human lung cancer tissues compared to adjacent tissues. | Establishes SLC6A8 as a tumor-associated protein in NSCLC. | [1][2] |
| SLC6A8 mRNA is highly expressed in NSCLC and is related to poor prognosis. | Suggests SLC6A8 has a functional role in NSCLC progression and could be a prognostic biomarker. | |
| Overexpression of SLC6A8 promotes proliferation, migration, and invasion of NSCLC cells in vitro. | Indicates that SLC6A8 is a driver of the malignant phenotype in NSCLC. | |
| Knockdown of SLC6A8 inhibits the proliferation, migration, and invasion of NSCLC cells. | Validates SLC6A8 as a potential therapeutic target in NSCLC. |
Preclinical Evidence from Colorectal Cancer Models
The most extensive preclinical data for this compound comes from studies in colorectal cancer (CRC), where it has demonstrated robust anti-tumor activity. These findings provide a strong foundation for its potential efficacy in other SLC6A8-expressing tumors like NSCLC.
Table 2: In Vitro Activity of this compound in Colorectal Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| CRC cells | This compound | Inhibition of creatine import, reduction in intracellular phosphocreatine (B42189) and ATP levels, induction of apoptosis. |
Table 3: In Vivo Anti-Tumor Activity of this compound in Colorectal Cancer Xenograft Models
| Model | Treatment | Outcome | Reference |
| Subcutaneous CRC xenografts | This compound | Significant tumor growth inhibition. | |
| Patient-derived xenograft (PDX) tumors | This compound | Suppression of tumor growth. | |
| CRC models | This compound in combination with 5-fluorouracil (B62378) or leflunomide | Tumor regressions. |
Proposed Mechanism of Action in NSCLC
Based on its known mechanism in other cancers and the established role of SLC6A8 in NSCLC, the proposed mechanism of action for this compound in NSCLC is as follows:
References
- 1. SLC6A8 is involved in the progression of non-small cell lung cancer through the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC6A8 is involved in the progression of non-small cell lung cancer through the Notch signaling pathway - Feng - Annals of Translational Medicine [atm.amegroups.org]
Ompenaclid and the Induction of Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ompenaclid (RGX-202) is a first-in-class, orally bioavailable small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. By disrupting creatine uptake, this compound depletes intracellular pools of creatine and phosphocreatine (B42189), leading to a reduction in adenosine (B11128) triphosphate (ATP) levels. This metabolic stress preferentially triggers apoptosis in cancer cells, particularly those with high energy demands, such as colorectal cancers (CRC) with RAS mutations. This technical guide provides an in-depth overview of the core mechanism of this compound-induced apoptosis, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such adaptation involves the creatine kinase system, which plays a crucial role in cellular energy homeostasis by maintaining ATP levels. The creatine transporter SLC6A8 is responsible for the uptake of creatine, a precursor for the high-energy phosphocreatine shuttle. In certain tumor types, particularly under hypoxic conditions, there is an increased reliance on this pathway for energy.
This compound is a novel therapeutic agent that targets this metabolic vulnerability. By inhibiting SLC6A8, this compound effectively starves cancer cells of a critical energy source, leading to metabolic catastrophe and programmed cell death.[1][2] Preclinical and clinical studies have demonstrated the potential of this compound as a promising anti-cancer agent, especially in RAS-mutant colorectal cancer.[2][3]
Mechanism of Action: From Metabolic Stress to Apoptosis
The primary mechanism of action of this compound is the inhibition of the creatine transporter SLC6A8.[4] This targeted inhibition sets off a cascade of events culminating in the induction of apoptosis in tumor cells.
Inhibition of Creatine Uptake and ATP Depletion
This compound competitively binds to the SLC6A8 transporter, blocking the cellular uptake of creatine. This leads to a significant reduction in the intracellular pools of both creatine and its phosphorylated form, phosphocreatine. Phosphocreatine is a vital component of the phosphocreatine shuttle, which rapidly replenishes ATP at sites of high energy consumption. The depletion of phosphocreatine impairs this crucial energy buffering system, resulting in a substantial decrease in intracellular ATP levels. This energy crisis is particularly detrimental to cancer cells with high metabolic rates, such as those harboring RAS mutations.
The Link to p53-Mediated Apoptosis
While the direct link is still under investigation, the metabolic stress induced by this compound, specifically ATP depletion, is a known activator of the tumor suppressor protein p53. p53 plays a central role in orchestrating cellular responses to stress, including cell cycle arrest and apoptosis. Under conditions of metabolic distress, p53 can be stabilized and activated, leading to the transcriptional upregulation of its pro-apoptotic target genes.
One intriguing connection lies in p53's ability to regulate enzymes involved in creatine metabolism. Studies have shown that p53 can activate Guanidinoacetate methyltransferase (GAMT), an enzyme involved in the final step of creatine synthesis, to promote apoptosis under starvation conditions. This suggests a potential feedback loop where metabolic disruption in the creatine pathway can trigger a p53-dependent apoptotic response.
Induction of the Intrinsic Apoptotic Pathway
Activated p53 transcriptionally upregulates several key effectors of the intrinsic (mitochondrial) apoptotic pathway. Among these are the BH3-only proteins PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa. PUMA and Noxa are potent pro-apoptotic proteins that act by neutralizing anti-apoptotic Bcl-2 family members and by directly activating the pro-apoptotic effector proteins BAX and BAK.
The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic process. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Preclinical studies have confirmed that this compound treatment leads to a significant increase in apoptosis in tumor cells, as evidenced by increased cleaved caspase-3 staining.
This compound-p53 Signaling Pathway
Quantitative Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound (RGX-202)
| Model System | Cancer Type | Treatment | Outcome | Reference |
| Syngeneic (CT26) | Colorectal (KRAS G12D) | RGX-202 | Significant tumor growth inhibition | |
| Syngeneic (MC38) | Colorectal (KRAS WT) | RGX-202 | Substantial tumor growth inhibition | |
| PDX (CLR4) | Colorectal (KRAS WT) | Oral RGX-202 | 65% reduction in tumor growth | |
| PDX (CLR7, CLR24, CLR30) | Colorectal (KRAS G12V, G12C, G12R) | Oral RGX-202 | Tumor regressions | |
| Xenograft | Colon Cancer (KRAS WT & Mutant) | Oral RGX-202 | Significant suppression of tumor growth |
Table 2: Clinical Efficacy of this compound in Combination with FOLFIRI/Bevacizumab in Advanced/Metastatic Colorectal Cancer (ESMO 2023 Data)
| Patient Population | Endpoint | Result | Reference |
| RAS-mutant mCRC (n=30 evaluable) | Objective Response Rate (ORR) | 37% | |
| RAS-mutant mCRC (n=41) | Median Progression-Free Survival (mPFS) | 10.2 months | |
| RAS-mutant mCRC (n=41) | Median Overall Survival (mOS) | 19.1 months |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., colorectal cancer lines with known RAS status)
-
Complete culture medium
-
This compound (RGX-202)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Apoptotic Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-PUMA, anti-Noxa, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is used to assess the interaction between MDM2 and p53.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
-
Western blot reagents (as described in 4.2)
Procedure:
-
Prepare cell lysates using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes by boiling the beads in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the interacting partners (e.g., blot for p53 after IP with MDM2 antibody).
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes
This protocol is used to measure the mRNA expression levels of p53 target genes like PUMA and Noxa.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for PUMA, Noxa, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualization of Experimental Workflow
Experimental Workflow for this compound Evaluation
Conclusion
This compound represents a novel and targeted approach to cancer therapy by exploiting the metabolic vulnerabilities of tumor cells. Its ability to inhibit the SLC6A8 creatine transporter, leading to ATP depletion and subsequent induction of apoptosis, provides a compelling rationale for its clinical development. The potential involvement of the p53 signaling pathway in this process further underscores the intricate interplay between cellular metabolism and tumor suppression. The detailed experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other SLC6A8 inhibitors. Continued research in this area holds promise for the development of new and effective treatments for a range of cancers with high unmet medical needs.
References
Whitepaper: The Hypoxia-SLC6A8 Axis: A Critical Regulator of Tumor Metabolism and Survival
Executive Summary
Hypoxia, or low oxygen tension, is a defining characteristic of the solid tumor microenvironment and a primary driver of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Tumor cells must undergo significant metabolic reprogramming to survive and proliferate in these harsh conditions. Emerging evidence has identified the Solute Carrier Family 6 Member 8 (SLC6A8), the primary transporter responsible for cellular creatine (B1669601) uptake, as a key player in this adaptive response.[4][5][6] In various cancer types, including triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC), hypoxia induces the upregulation of SLC6A8.[1][4][7] This leads to increased intracellular creatine accumulation, which bolsters the cell's ability to manage energy homeostasis and combat oxidative stress, thereby promoting survival and antagonizing cell death pathways.[1][4][5][7] The regulation of SLC6A8 under hypoxia is complex, involving both Hypoxia-Inducible Factor 1-alpha (HIF-1α) and NF-κB-dependent signaling pathways. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies relevant to the hypoxia-SLC6A8 link, highlighting its potential as a therapeutic target.
Regulatory Mechanisms and Signaling Pathways
The upregulation of SLC6A8 in response to hypoxia is not governed by a single mechanism but rather by context-dependent signaling pathways, primarily involving the transcription factors HIF-1α and NF-κB.
HIF-1α-Dependent Regulation
In many cancers, the cellular response to hypoxia is orchestrated by HIF-1. Under normoxic conditions, the HIF-1α subunit is hydroxylated and targeted for proteasomal degradation. Under hypoxia, this degradation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and form a heterodimer with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes to activate their transcription.[8] In hepatocellular carcinoma, a strong correlation between HIF-1α and SLC6A8 expression has been demonstrated, suggesting direct transcriptional regulation.[1][9]
NF-κB-Dependent Regulation
In triple-negative breast cancer, the hypoxic induction of SLC6A8 has been shown to be dependent on the p65/NF-κB signaling pathway.[4][7] This study found that silencing HIF-1α or HIF-2α did not prevent the hypoxic upregulation of SLC6A8, indicating a distinct, HIF-independent regulatory mechanism in this cancer subtype. Hypoxia can act as an inflammatory stimulus, activating the NF-κB pathway, which in turn drives the expression of adaptive genes like SLC6A8.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia-Induced Creatine Uptake Reprograms Metabolism to Antagonize PARP1-Mediated Cell Death and Facilitate Tumor Progression in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC6A8-mediated intracellular creatine accumulation enhances hypoxic breast cancer cell survival via ameliorating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. It Is Not Just About Storing Energy: The Multifaceted Role of Creatine Metabolism on Cancer Biology and Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC6A8 Knockdown Suppresses the Invasion and Migration of Human Hepatocellular Carcinoma Huh-7 and Hep3B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC6A8-mediated intracellular creatine accumulation enhances hypoxic breast cancer cell survival via ameliorating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIF-1-Independent Mechanisms Regulating Metabolic Adaptation in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential Application of Ompenaclid in Duchenne Muscular Dystrophy
Executive Summary
Duchenne muscular dystrophy (DMD) is a fatal X-linked recessive disorder characterized by progressive muscle degeneration. The underlying pathology is complex, involving chronic inflammation, impaired muscle regeneration, and significant metabolic dysregulation. A key area of investigation is the decline in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels within dystrophic muscle, which cripples cellular energy production and exacerbates disease progression. While various strategies are being explored to counteract this NAD+ depletion, this guide focuses on this compound (RGX-202), a compound with a distinct mechanism of action targeting creatine (B1669601) transport, and its potential, though less direct, implications for DMD. This document will delineate the established role of NAD+ metabolism in DMD, detail the known mechanism of this compound, and present the therapeutic rationale for its investigation in this disease context.
The Role of NAD+ Depletion in Duchenne Muscular Dystrophy
Emerging research highlights the critical role of NAD+ homeostasis in muscle health and the detrimental impact of its depletion in DMD. In dystrophic muscle, NAD+ levels are significantly reduced due to a combination of factors.[1][2] Chronic inflammation and DNA damage lead to the overactivation of NAD+-consuming enzymes, primarily poly(ADP-ribose) polymerases (PARPs) and the immune enzyme CD38.[1][3][4] Concurrently, the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway, is reduced.[1][4]
This depletion of the cellular NAD+ pool has profound consequences:
-
Mitochondrial Dysfunction: NAD+ is an essential cofactor for mitochondrial respiration and ATP production. Its scarcity impairs energy metabolism, contributing to muscle weakness and fatigue.[1][5]
-
Impaired Sirtuin Activity: Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that regulate mitochondrial biogenesis and protect against oxidative stress. Reduced NAD+ levels lead to decreased SIRT1 activity, further compromising mitochondrial function.[4]
-
Exacerbated Inflammation and Fibrosis: The metabolic dysregulation and cellular stress resulting from NAD+ depletion contribute to a chronic inflammatory state and the progressive replacement of muscle tissue with fibrotic scar tissue.[1][2]
The central role of NAD+ depletion in DMD pathology is a compelling therapeutic target. Preclinical studies have demonstrated that replenishing NAD+ pools with precursors like nicotinamide riboside (NR) can ameliorate disease phenotypes in animal models.[1][5][6]
Signaling Pathway: NAD+ Depletion in DMD
The following diagram illustrates the key molecular events leading to and resulting from NAD+ depletion in the context of Duchenne muscular dystrophy.
This compound (RGX-202): Mechanism of Action
This compound is a first-in-class, oral small-molecule inhibitor of the creatine transporter SLC6A8.[7][8][9] Its primary mechanism of action, characterized mainly in the context of oncology, is the disruption of cellular bioenergetics in rapidly proliferating cells.[8]
-
Creatine Transport Inhibition: this compound blocks the uptake of creatine into cells by inhibiting the SLC6A8 transporter.[7][8]
-
Depletion of Phosphocreatine (B42189) and ATP: Creatine is essential for the phosphocreatine (PCr) shuttle, a system that rapidly replenishes adenosine (B11128) triphosphate (ATP) during periods of high energy demand. By blocking creatine import, this compound leads to a significant reduction in intracellular PCr and, subsequently, a depletion of ATP levels.[7][8]
This disruption of energy homeostasis has been shown to induce apoptosis in cancer cells that have a high metabolic rate and are dependent on the creatine kinase system.[7][8] While not directly targeting the NAD+ salvage pathway, this compound's impact on cellular ATP, the ultimate product of NAD+-dependent mitochondrial respiration, provides a rationale for its investigation in energy-deficient diseases like DMD.
Signaling Pathway: this compound's Mechanism of Action
The following diagram outlines the established mechanism of this compound.
References
- 1. NAD+ repletion improves muscle function in muscular dystrophy and counters global PARylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ repletion improves muscle function in muscular dystrophy and counters global PARylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking NAD⁺ Degradation Improves Heart and Muscle Function in Duchenne Muscular Dystrophy [nad.com]
- 4. researchgate.net [researchgate.net]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inspirna.com [inspirna.com]
- 9. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna [merckgroup.com]
Synergistic Potential of Ompenaclid with Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ompenaclid (RGX-202) is a first-in-class, orally administered small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. By disrupting the energy metabolism of cancer cells, this compound presents a novel therapeutic strategy, particularly for challenging malignancies such as RAS-mutant metastatic colorectal cancer (mCRC). Preclinical and clinical evidence increasingly supports the synergistic potential of this compound when used in combination with standard-of-care chemotherapy. This document provides a comprehensive technical overview of the mechanism of action, preclinical evidence, and clinical data supporting the combination of this compound with chemotherapy, with a focus on its application in advanced colorectal cancer. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area of oncology.
Introduction to this compound (RGX-202)
This compound is a novel investigational drug that targets a key metabolic vulnerability in cancer cells.[1] Unlike conventional cytotoxic agents, this compound's mechanism of action is centered on depleting the energy reserves of tumor cells, thereby inducing apoptosis and inhibiting tumor growth.[2][3] This unique approach has shown particular promise in cancers with high metabolic demands and those that have developed resistance to other treatments.[4]
Target: The Creatine Transporter SLC6A8
This compound's primary target is the creatine transporter SLC6A8, a protein responsible for the uptake of creatine into cells.[5] In certain cancer types, particularly under hypoxic conditions, the expression and activity of SLC6A8 are upregulated.[6] This allows cancer cells to import creatine, a critical component in the phosphocreatine (B42189) (PCr) energy shuttle system, which rapidly regenerates adenosine (B11128) triphosphate (ATP) to meet the high energy demands of proliferation and survival.[7][8]
Mechanism of Action and Synergy with Chemotherapy
This compound acts as a competitive inhibitor of SLC6A8, effectively blocking the transport of creatine into cancer cells.[9] This leads to a cascade of metabolic disruptions that sensitize cancer cells to the effects of chemotherapy.
Depletion of Intracellular Energy Stores
By inhibiting creatine uptake, this compound leads to a significant reduction in intracellular phosphocreatine and subsequently, ATP levels.[2][10] This energy depletion has several downstream consequences that contribute to its anti-tumor activity and synergy with chemotherapy:
-
Inhibition of Pyrimidine (B1678525) Synthesis: The synthesis of pyrimidines, essential building blocks for DNA and RNA, is an energy-intensive process that relies on ATP. This compound-induced ATP depletion impairs pyrimidine synthesis, thereby hindering DNA replication and repair, which can enhance the efficacy of DNA-damaging chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[2]
-
Disruption of Fatty Acid Metabolism: Fatty acid metabolism, crucial for membrane synthesis and signaling in rapidly dividing cancer cells, is also highly dependent on ATP. By limiting the energy supply, this compound can disrupt these processes, further stressing the cancer cells and making them more susceptible to cytotoxic drugs.[2]
-
Induction of Apoptosis: The culmination of cellular stress from energy depletion and metabolic disruption is the induction of apoptosis, or programmed cell death.[3][9] Preclinical studies have shown that this compound monotherapy can trigger apoptosis, and this effect is potentiated when combined with chemotherapeutic agents.[11]
The following diagram illustrates the proposed mechanism of action of this compound and its synergistic interaction with chemotherapy.
References
- 1. inspirna.com [inspirna.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspirna.com [inspirna.com]
- 6. A Study to Investigate this compound Combined With FOLFIRI Plus Bevacizumab in Advanced/Metastatic Colorectal Cancer [ctv.veeva.com]
- 7. inspirna.com [inspirna.com]
- 8. Phase I monotherapy dose escalation of RGX-202, a first-in-class oral inhibitor of the SLC6a8/CKB pathway, in patients with advanced gastrointestinal (GI) solid tumors. - ASCO [asco.org]
- 9. Facebook [cancer.gov]
- 10. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
On-Target Resistance Mechanisms to SLC6A8 Inhibitors: A Technical Guide to a Developing Field
Audience: Researchers, scientists, and drug development professionals.
Abstract: The solute carrier 6A8 (SLC6A8), or creatine (B1669601) transporter, is an emerging therapeutic target for various diseases, including certain cancers and neurological disorders. As inhibitors of SLC6A8 progress through preclinical and clinical development, the potential for acquired drug resistance becomes a critical consideration. On-target resistance, arising from genetic or conformational changes in the SLC6A8 protein itself, represents a primary mechanism by which therapeutic efficacy can be diminished. To date, specific on-target resistance mutations to SLC6A8 inhibitors have not been reported in the public scientific literature. This technical guide, therefore, provides a forward-looking overview of potential on-target resistance mechanisms, outlines established experimental methodologies for their identification and characterization, and presents a framework for proactively addressing this challenge in drug development.
Introduction to SLC6A8 and its Inhibition
The SLC6A8 transporter is responsible for the sodium- and chloride-dependent uptake of creatine into cells, a process vital for energy homeostasis in tissues with high energy demands, such as muscle and brain.[1] Dysregulation of creatine transport is implicated in Creatine Transporter Deficiency (CTD), a debilitating X-linked genetic disorder, and is being explored as a therapeutic vulnerability in cancers that are highly dependent on creatine metabolism.[2][3]
SLC6A8 inhibitors function primarily through two mechanisms[1]:
-
Competitive Inhibition: Small molecules that mimic creatine, such as RGX-202 (β-guanidinoproprionic acid), compete with the endogenous substrate for the binding site on the transporter, thereby blocking creatine uptake.[2]
-
Allosteric Modulation: Inhibitors may bind to a site distinct from the substrate-binding pocket, inducing a conformational change that reduces the transporter's activity.[1]
The development of resistance is a common challenge for targeted therapies.[2] While no specific on-target resistance mutations for SLC6A8 inhibitors have been documented, understanding potential mechanisms is crucial for the design of next-generation inhibitors and combination therapies.
Hypothetical On-Target Resistance Mechanisms
Based on established principles of drug resistance in other transporters and protein targets, on-target resistance to SLC6A8 inhibitors could arise from several classes of mutations within the SLC6A8 gene:
-
Mutations altering the inhibitor binding site: These are the most common form of on-target resistance. Single amino acid substitutions could reduce the binding affinity of a competitive or allosteric inhibitor without completely abolishing the transporter's ability to bind and translocate creatine. This would result in a significant increase in the inhibitor concentration required to achieve a therapeutic effect.
-
Mutations that favor a drug-resistant conformation: The transporter cycles through several conformational states to move creatine across the membrane. Mutations could stabilize a conformation to which the inhibitor has low affinity, effectively preventing the drug from binding while still allowing some level of substrate transport.
-
Mutations affecting transporter kinetics: Changes in the transporter's affinity for its substrates (creatine, Na+, Cl-) could indirectly impact inhibitor efficacy, particularly for competitive inhibitors.
Data Presentation: Anticipated Impact of Resistance Mutations
While experimental data is not yet available, the following tables illustrate how quantitative data on potential resistance mutations would be structured. These tables provide a template for summarizing key parameters that are essential for comparing the effects of different mutations.
Table 1: Hypothetical IC50 Shift for a Competitive SLC6A8 Inhibitor
| Mutation | Wild-Type IC50 (nM) | Mutant IC50 (nM) | Fold Change in IC50 | Putative Location |
| G152V | 50 | 5,000 | 100 | Substrate Binding Pocket |
| A351T | 50 | 1,250 | 25 | Extracellular Gate |
| W445L | 50 | 750 | 15 | Transmembrane Domain 8 |
IC50 values are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Kinetic Parameters of Resistant SLC6A8 Mutants
| Mutation | Creatine Km (µM) | Vmax (% of Wild-Type) | Inhibitor Ki (nM) |
| Wild-Type | 25 | 100% | 45 |
| G152V | 30 | 85% | 4,200 |
| A351T | 28 | 90% | 1,100 |
Km (Michaelis constant for creatine), Vmax (maximum transport rate), and Ki (inhibitor binding affinity) are hypothetical.
Experimental Protocols for Identifying and Characterizing Resistance
The following protocols describe standard methodologies that can be employed to generate, identify, and validate on-target resistance mutations to SLC6A8 inhibitors.
This method involves exposing a cancer cell line known to be dependent on SLC6A8 to escalating doses of an SLC6A8 inhibitor over a prolonged period.
-
Cell Line Selection: Choose a cell line (e.g., colorectal cancer line HCT116 or a patient-derived xenograft line) that exhibits high SLC6A8 expression and sensitivity to the inhibitor.
-
Initial Dosing: Culture cells in the presence of the SLC6A8 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: As cell populations recover and resume proliferation, gradually increase the inhibitor concentration in a stepwise manner.
-
Isolation of Resistant Clones: After several months of culture, isolate single-cell clones that are capable of proliferating at high concentrations of the inhibitor (e.g., >10x the initial IC50).
-
Genomic Analysis: Perform targeted sequencing of the SLC6A8 gene in the resistant clones to identify potential mutations. Compare these sequences to the parental (non-resistant) cell line.
Once candidate mutations are identified, their role in conferring resistance must be validated.
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type SLC6A8 expression vector using a standard site-directed mutagenesis kit.
-
Transfection: Transfect a suitable host cell line (e.g., HEK293T or SLC6A8-null cells) with either the wild-type or mutant SLC6A8 construct.
-
Creatine Uptake Assay:
-
Plate transfected cells in 96-well plates.
-
Pre-incubate the cells with a range of concentrations of the SLC6A8 inhibitor for 30 minutes.
-
Add radiolabeled [14C]-creatine to the medium and incubate for a defined period (e.g., 10 minutes).
-
Wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular [14C]-creatine using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 of the inhibitor for both the wild-type and mutant transporter. A significant rightward shift in the dose-response curve for the mutant confirms its role in resistance.
Visualizations of Key Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the conceptual and experimental frameworks for studying SLC6A8 inhibitor resistance.
Conclusion and Future Directions
While the clinical development of SLC6A8 inhibitors is still in its early stages, a proactive approach to understanding and overcoming potential resistance is paramount. The absence of published on-target resistance mutations for SLC6A8 inhibitors highlights a critical knowledge gap. The experimental frameworks detailed in this guide provide a clear path for researchers to begin identifying these mechanisms.
Future work should focus on:
-
Performing in vitro directed evolution studies with current lead inhibitors to generate and identify resistance mutations.
-
Utilizing deep mutational scanning to systematically map all possible mutations in SLC6A8 that can confer resistance.
-
Solving the high-resolution structure of SLC6A8, which would provide invaluable insight into inhibitor binding and the structural basis of resistance.
By anticipating on-target resistance, drug developers can design more resilient second-generation inhibitors and rational combination strategies, ultimately improving the long-term clinical utility of targeting the SLC6A8 transporter.
References
- 1. What are SLC6A8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC6A8-mediated intracellular creatine accumulation enhances hypoxic breast cancer cell survival via ameliorating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ompenaclid In Vitro Cell Viability Assessment
These application notes provide detailed protocols for assessing the in vitro efficacy of Ompenaclid (also known as RGX-202) by measuring its impact on cancer cell viability. This compound is a first-in-class, oral small-molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] Its mechanism of action involves disrupting the energy metabolism of cancer cells, making cell viability assays a critical tool for evaluating its therapeutic potential.[1]
Mechanism of Action
This compound works by blocking the SLC6A8 transporter, which prevents the import of creatine and phosphocreatine (B42189) into cancer cells.[4] This inhibition leads to a significant depletion of intracellular phosphocreatine (PCr) and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2][5][6] The resulting energy crisis interferes with multiple biosynthetic pathways, such as pyrimidine (B1678525) synthesis and fatty acid metabolism, that are essential for the rapid growth and survival of tumor cells, particularly those with RAS mutations.[4][5] Ultimately, this metabolic disruption induces tumor cell apoptosis (programmed cell death).[2][4][7]
In one study, treatment of cells with 10 μM of this compound for 96 hours under hypoxic conditions resulted in a substantial (46%) reduction in intracellular ATP levels, a greater than 79% reduction in cellular creatine, and a nearly complete depletion of phosphocreatine (>99%).[2]
Recommended Cell Viability Assays
Given this compound's direct impact on cellular ATP levels, an ATP quantification assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended. This method provides a sensitive and direct measure of metabolically active, viable cells.[8] As a robust and widely adopted alternative, the MTT colorimetric assay, which measures mitochondrial dehydrogenase activity, is also detailed.[9]
| Assay Type | Principle | Detection | Key Advantages | Key Disadvantages |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction.[10] | Luminescence | High sensitivity, simple "add-mix-measure" protocol, fewer steps.[11] | Requires a luminometer. |
| MTT Assay | Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT) to a purple formazan (B1609692) product.[12] | Absorbance (Colorimetric) | Cost-effective, widely used and understood, uses standard absorbance plate reader.[13] | Requires a solubilization step, less sensitive than ATP assays, MTT can be toxic to cells. |
Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method for determining cell viability by quantifying ATP. The luminescent signal generated is directly proportional to the number of viable cells in culture.[8]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. inspirna.com [inspirna.com]
- 5. inspirna.com [inspirna.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. inspirna.com [inspirna.com]
- 8. promega.com [promega.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. jrmds.in [jrmds.in]
Application Notes and Protocols: Establishing Ompenaclid-Resistant Cancer Cell Line Models
Introduction
Ompenaclid (RGX-202) is a first-in-class, orally available small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3][4] By blocking creatine uptake, this compound disrupts the energy metabolism of cancer cells, leading to the depletion of intracellular phosphocreatine (B42189) and ATP.[5] This energy stress induces apoptosis and inhibits critical biosynthetic pathways, such as pyrimidine (B1678525) and fatty acid synthesis, that are essential for rapidly proliferating tumor cells. This compound is currently under investigation in clinical trials for the treatment of advanced or metastatic colorectal cancer, particularly in patients with RAS mutations.
The development of drug resistance is a major challenge in cancer therapy. While preclinical models have suggested a lack of on-target resistance to SLC6A8 inhibition by this compound, the potential for cancer cells to develop off-target resistance mechanisms remains a critical area of investigation. Establishing this compound-resistant cancer cell line models is therefore essential for understanding the potential mechanisms of resistance, identifying biomarkers, and developing strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines in vitro.
This compound's Mechanism of Action
This compound competitively inhibits the SLC6A8 transporter, which is responsible for the uptake of creatine into cells. In hypoxic tumor environments, some cancer cells upregulate SLC6A8 to increase their energy supply via the phosphocreatine-creatine kinase system. By blocking this transporter, this compound leads to a reduction in intracellular creatine and phosphocreatine levels, resulting in decreased ATP production. The subsequent energy crisis triggers apoptosis and hampers the synthesis of macromolecules necessary for cell growth and division.
Experimental Protocols
This section outlines the detailed methodology for establishing and characterizing this compound-resistant cancer cell lines.
Materials and Equipment
Reagents:
-
Parental cancer cell line of interest (e.g., colorectal cancer cell line with a RAS mutation)
-
This compound (RGX-202)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader
-
Microscope
-
Centrifuge
-
Water bath
-
Hemocytometer or automated cell counter
-
Liquid nitrogen storage tank
Phase 1: Determination of this compound IC50 in Parental Cell Line
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line.
Protocol:
-
Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours.
-
Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting a dose-response curve.
Phase 2: Generation of this compound-Resistant Cell Line
This protocol is based on the continuous exposure method with stepwise increases in drug concentration.
Protocol:
-
Initiate the culture of the parental cell line in a low concentration of this compound (e.g., IC10 or IC20 determined in Phase 1).
-
Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the fresh medium.
-
Once the cells show stable growth and morphology similar to the parental line, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover or return to the previous, lower concentration for a period before attempting to increase it again.
-
At each stable concentration, cryopreserve vials of cells for future use.
-
Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50) for several passages. This process can take 3-12 months.
Phase 3: Characterization of the this compound-Resistant Cell Line
Once a resistant cell line is established, it is crucial to confirm and characterize the resistant phenotype.
Protocols:
-
IC50 Re-evaluation: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. This will assess the stability of the resistant phenotype.
-
Cross-Resistance Studies: Evaluate the sensitivity of the this compound-resistant cell line to other anti-cancer agents to investigate potential cross-resistance mechanisms.
-
Molecular and Cellular Analysis:
-
Western Blotting/RT-qPCR: Analyze the expression levels of SLC6A8 and other proteins involved in energy metabolism and cell survival pathways.
-
Metabolomics: Measure intracellular levels of creatine, phosphocreatine, and ATP in parental and resistant cells with and without this compound treatment.
-
Next-Generation Sequencing (NGS): Perform whole-exome or RNA sequencing to identify genetic or transcriptomic changes associated with resistance.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (e.g., HCT116) | 10.5 ± 1.2 | 1.0 |
| This compound-Resistant | 125.8 ± 9.7 | 12.0 |
| RI = IC50 of Resistant Line / IC50 of Parental Line |
Table 2: Intracellular Metabolite Levels Under this compound Treatment
| Cell Line | Treatment | Creatine (nmol/mg protein) | Phosphocreatine (nmol/mg protein) | ATP (nmol/mg protein) |
| Parental | Vehicle | 25.3 ± 2.1 | 40.1 ± 3.5 | 55.2 ± 4.8 |
| Parental | This compound (10 µM) | 5.2 ± 0.8 | 2.5 ± 0.4 | 28.9 ± 3.1 |
| Resistant | Vehicle | 24.8 ± 2.5 | 38.9 ± 4.0 | 53.8 ± 5.1 |
| Resistant | This compound (10 µM) | 18.9 ± 1.9 | 29.5 ± 3.2 | 49.7 ± 4.5 |
Potential Resistance Mechanisms to Investigate
Based on the mechanism of action of this compound, potential resistance mechanisms that could be explored in the established cell line models include:
-
Upregulation of alternative energy pathways: Cancer cells might adapt by increasing their reliance on glycolysis or other metabolic pathways to compensate for the reduced ATP production from the phosphocreatine system.
-
Alterations in downstream signaling: Changes in apoptosis-regulating proteins (e.g., Bcl-2 family members) or cell survival pathways (e.g., PI3K/Akt/mTOR) could confer resistance.
-
Increased drug efflux: While less likely for a novel agent without known efflux pump interactions, overexpression of ABC transporters should not be entirely ruled out.
-
Metabolic reprogramming: Global shifts in cellular metabolism to bypass the creatine dependency.
By establishing and characterizing this compound-resistant cancer cell lines, researchers can gain valuable insights into the molecular mechanisms that may contribute to clinical resistance, paving the way for the development of more effective therapeutic strategies.
References
Measuring SLC6A8 Transport Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 6 Member 8 (SLC6A8), also known as the creatine (B1669601) transporter (CRT), is a vital protein responsible for the sodium- and chloride-dependent uptake of creatine into cells. This process is crucial for maintaining the high intracellular creatine and phosphocreatine (B42189) levels necessary for cellular energy homeostasis, particularly in tissues with high energy demands such as the brain and muscle. Dysfunctional SLC6A8 transport due to genetic mutations leads to Creatine Transporter Deficiency (CTD), an X-linked metabolic disorder characterized by intellectual disability, developmental delays, and seizures. Therefore, robust in vitro methods for measuring SLC6A8 transport activity are essential for diagnosing CTD, characterizing patient-specific mutations, and for the discovery and development of novel therapeutic interventions.
This document provides detailed application notes and protocols for measuring SLC6A8 transport activity in vitro, focusing on the widely used radiolabeled creatine uptake assay.
Principle of the Assay
The most common method to directly measure SLC6A8 transport activity is the radiolabeled creatine uptake assay. This assay quantifies the rate at which cells import a radiolabeled form of creatine, such as [¹⁴C]creatine or deuterated creatine (D3-creatine). Cells expressing functional SLC6A8 will accumulate the radiolabeled substrate over time. By measuring the intracellular radioactivity or the amount of labeled creatine, the transport activity can be determined. This method allows for the kinetic characterization of the transporter, including the determination of the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), as well as the assessment of inhibitor potency (IC50).
Experimental Workflow
The general workflow for an in vitro SLC6A8 transport assay involves several key steps, from cell culture to data analysis.
Application Notes and Protocols: Ompenaclid in Combination with FOLFIRI and Bevacizumab for Advanced or Metastatic Colorectal Cancer
These application notes provide a comprehensive overview of the treatment regimen combining Ompenaclid (RGX-202) with FOLFIRI (irinotecan, folinic acid, and 5-fluorouracil) and bevacizumab for researchers, scientists, and drug development professionals. The information is based on available clinical trial data for the treatment of advanced or metastatic colorectal cancer (mCRC), particularly in patients with RAS mutations.
Introduction
This compound is a first-in-class, oral small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] By blocking this transporter, this compound disrupts the energy metabolism of cancer cells by reducing intracellular levels of phosphocreatine (B42189) and ATP, ultimately leading to tumor cell apoptosis.[3][4] This novel mechanism of action is being explored in combination with standard-of-care chemotherapy to enhance anti-tumor activity, especially in cancers with high energy demands, such as RAS-mutated tumors.[4][5] The combination of this compound with FOLFIRI, a standard chemotherapy regimen, and bevacizumab, a VEGF inhibitor that prevents the formation of new blood vessels that supply tumors, has shown encouraging clinical activity in patients with advanced or metastatic colorectal cancer.[2]
Mechanism of Action
The therapeutic strategy of combining this compound with FOLFIRI and bevacizumab targets multiple facets of cancer cell biology:
-
This compound: Inhibits the SLC6A8 creatine transporter, leading to depleted intracellular ATP levels. This energy starvation state inhibits critical downstream pathways necessary for tumor growth and survival, including pyrimidine (B1678525) and fatty acid synthesis.[4][5]
-
FOLFIRI: A combination chemotherapy regimen that interferes with DNA replication and repair in rapidly dividing cancer cells.
-
Irinotecan: A topoisomerase I inhibitor that prevents DNA unwinding, leading to DNA strand breaks and apoptosis.
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, disrupting the synthesis of thymidine, a necessary component of DNA.
-
Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.
-
-
Bevacizumab: A monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A), inhibiting angiogenesis and reducing blood supply to the tumor.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy and safety data from a Phase 1b/2 study of this compound in combination with FOLFIRI and bevacizumab in patients with advanced/metastatic colorectal cancer. The data cutoff for this information is September 18, 2023.[2][5]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | RAS-mutant (n=41) | RAS-wildtype (n=9) |
| Sex, n (%) | ||
| Male | 25 (61) | 6 (67) |
| Female | 16 (39) | 3 (33) |
| ECOG Performance Status, n (%) | ||
| 0 | 20 (49) | 4 (44) |
| 1 | 21 (51) | 5 (56) |
| Prior Therapies, n (%) | ||
| Oxaliplatin + 5-FU | 41 (100) | 9 (100) |
| Bevacizumab | 28 (68) | 8 (89) |
Source: Inspirna, Phase 1b/2 study data.[5]
Table 2: Efficacy of this compound in Combination with FOLFIRI and Bevacizumab
| Endpoint | RAS-mutant (n=41) | RAS-wildtype (n=9) |
| Objective Response Rate (ORR) | 37% (in 30 evaluable patients) | 22% |
| Median Progression-Free Survival (mPFS) | 10.2 months | 7.5 months |
| Median Overall Survival (mOS) | 19.1 months | 14.5 months |
Source: Inspirna, Phase 1b/2 study data.[2][5][6][7][8]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (All Grades)
| Adverse Event | Frequency |
| Diarrhea | 58% |
| Nausea | 52% |
| Neutropenia | 18% (Grade ≥3) |
| Diarrhea | 13% (Grade ≥3) |
| Fatigue | 10% (Grade ≥3) |
| Abdominal Pain | 10% (Grade ≥3) |
Source: Inspirna, Phase 1b/2 study data.[4][9]
Experimental Protocols
The following protocols are based on the Phase 2 clinical trial design for this compound in combination with FOLFIRI and bevacizumab.
Patient Eligibility Criteria (Abbreviated)
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Prior treatment with irinotecan.
-
Major surgery within 28 days prior to starting treatment.
-
Clinically significant cardiovascular disease.
-
Treatment Regimen
The treatment is administered in 28-day cycles.[11][13]
-
This compound: 3000 mg administered orally, twice daily (BID).[11][13]
-
FOLFIRI:
-
Irinotecan: 180 mg/m² administered as an intravenous infusion over 90 minutes on Days 1 and 15 of each cycle.[11][14]
-
Folinic Acid (Leucovorin): 400 mg/m² administered as an intravenous infusion over 2 hours on Days 1 and 15 of each cycle, concurrently with irinotecan.[11][14]
-
5-Fluorouracil (5-FU): 2400 mg/m² administered as a continuous intravenous infusion over 46 hours, starting on Days 1 and 15 of each cycle.[11][14]
-
-
Bevacizumab: 5 mg/kg administered as an intravenous infusion on Days 1 and 15 of each cycle.[11][14]
The diagram below illustrates the experimental workflow for a single treatment cycle.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. inspirna.com [inspirna.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inspirna.com [inspirna.com]
- 5. inspirna.com [inspirna.com]
- 6. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna [merckgroup.com]
- 7. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna - 뉴스와이어 [newswire.co.kr]
- 8. Merck bets on Inspirna’s colorectal cancer drug this compound | pharmaphorum [pharmaphorum.com]
- 9. businesswire.com [businesswire.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. A Study to Investigate this compound Combined With FOLFIRI Plus Bevacizumab in Advanced/Metastatic Colorectal Cancer [ctv.veeva.com]
- 12. researchportal.vub.be [researchportal.vub.be]
- 13. A Study to Investigate this compound Combined With FOLFIRI Plus Bevacizumab in Advanced/Metastatic Colorectal Cancer | Clinical Research Trial Listing [centerwatch.com]
- 14. biotechhunter.com [biotechhunter.com]
Application Notes and Protocols for In Vivo Imaging to Assess Ompenaclid Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ompenaclid (RGX-202) is a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2] In hypoxic tumor environments, particularly in RAS-mutant colorectal cancers, cancer cells upregulate SLC6A8 to import creatine, which is then used by Creatine Kinase B (CKB) to regenerate ATP.[1][2] This process is crucial for cell survival and proliferation under low-oxygen conditions. This compound competitively inhibits SLC6A8, leading to a depletion of intracellular phosphocreatine (B42189) and ATP.[3][4][5] This energy crisis ultimately triggers tumor cell apoptosis.[1][3][4][5]
Assessing the therapeutic efficacy of this compound in vivo requires robust and quantitative imaging techniques that can measure key biological processes modulated by the drug. This document provides detailed application notes and protocols for three such imaging modalities:
-
¹⁸F-FDG PET Imaging to assess changes in tumor glucose metabolism.
-
⁹⁹mTc-Duramycin SPECT Imaging to directly measure tumor cell apoptosis.
-
Deuterium (B1214612) Metabolic Imaging (DMI) as a non-invasive method to monitor metabolic shifts.
These techniques provide powerful, complementary readouts of this compound's mechanism of action and anti-tumor activity.
Signaling Pathway and Experimental Workflow
To understand the biological basis of the imaging strategies, it is essential to visualize the key pathways affected by this compound and the general workflow for assessing its efficacy.
Data Presentation
Quantitative data from preclinical imaging studies are crucial for evaluating drug efficacy. The following tables provide examples of how to structure such data. Table 1 is based on reported preclinical efficacy data for this compound (RGX-202), while Tables 2 and 3 are illustrative examples of how data from the proposed imaging techniques would be presented.
Table 1: this compound (RGX-202) Anti-Tumor Efficacy in Colorectal Cancer (CRC) Xenograft Models
| Model | Treatment Group | N | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| Lvm3b (CRC) | Vehicle Control | 9 | +250 ± 45 | - | [3] |
| RGX-202 (200 mg/kg, oral) | 8 | +50 ± 20 | 80 | [3] | |
| HCT116 (CRC) | Vehicle Control | 5 | +400 ± 60 | - | [3] |
| | RGX-202 (800 mg/kg, diet) | 5 | +120 ± 30 | 70 |[3] |
Table 2: Illustrative ¹⁸F-FDG PET Imaging Data
| Treatment Group | N | Baseline Tumor SUVmax | Endpoint Tumor SUVmax | Change in SUVmax (%) |
|---|---|---|---|---|
| Vehicle Control | 8 | 5.2 ± 0.8 | 5.5 ± 1.0 | +5.8 |
| This compound | 8 | 5.3 ± 0.9 | 2.1 ± 0.5 | -60.4 |
Table 3: Illustrative ⁹⁹mTc-Duramycin SPECT Imaging Data
| Treatment Group | N | Endpoint Tumor-to-Muscle (T/M) Ratio | Fold-Increase in T/M Ratio vs. Control |
|---|---|---|---|
| Vehicle Control | 8 | 1.5 ± 0.3 | - |
| This compound | 8 | 4.5 ± 0.9 | 3.0 |
Experimental Protocols
Protocol 1: ¹⁸F-FDG PET Imaging for Tumor Metabolism
Objective: To quantitatively assess the effect of this compound on glucose metabolism in tumors, which often decreases with effective cytostatic or cytotoxic therapy.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with colorectal cancer xenografts)
-
This compound formulation for oral gavage
-
Vehicle control
-
¹⁸F-FDG (Fluorodeoxyglucose)
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad or lamp to maintain body temperature
Methodology:
-
Animal Preparation:
-
Fast mice for 6-8 hours prior to ¹⁸F-FDG injection to reduce background glucose levels and enhance tumor uptake.[6] Allow free access to water.
-
Anesthetize mice using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance in oxygen).
-
Place the anesthetized mouse on the scanner bed with a heating pad to maintain body temperature at 37°C, as hypothermia can affect ¹⁸F-FDG biodistribution.[6]
-
-
Tracer Administration:
-
Administer approximately 5-10 MBq (135-270 µCi) of ¹⁸F-FDG in a volume of 100-150 µL via tail vein injection.[2]
-
-
Uptake Period:
-
PET/CT Imaging:
-
Perform a CT scan for anatomical co-registration and attenuation correction (e.g., 50 kVp, 1 mA, 120 projections).
-
Acquire a static PET scan for 10-15 minutes.
-
Ensure the tumor is within the field of view.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization, OSEM).
-
Co-register PET and CT images using the scanner's software.
-
Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the fused images.
-
Calculate the Standardized Uptake Value (SUV) for the tumor. The maximum SUV (SUVmax) within the tumor ROI is a common metric for response assessment.[7][8]
-
Compare the change in tumor SUVmax from baseline to endpoint between this compound-treated and vehicle-treated groups. A significant decrease in SUVmax suggests a therapeutic response.[7][9]
-
Protocol 2: ⁹⁹mTc-Duramycin SPECT Imaging for Apoptosis
Objective: To directly and quantitatively measure this compound-induced apoptosis in vivo. ⁹⁹mTc-Duramycin is a SPECT agent that binds specifically to phosphatidylethanolamine (B1630911) (PE) on the surface of apoptotic cells.[9][10]
Materials:
-
Tumor-bearing mice treated with this compound or vehicle.
-
⁹⁹mTc-Duramycin radiotracer.
-
Small animal SPECT/CT scanner.
-
Anesthesia system (e.g., isoflurane).
Methodology:
-
Timing of Imaging:
-
Perform imaging at an early time point after treatment initiation (e.g., 24-72 hours) to capture the peak of apoptosis. The exact timing should be optimized based on the pharmacodynamics of this compound.
-
-
Animal and Tracer Preparation:
-
No fasting is required for this protocol.
-
Prepare ⁹⁹mTc-Duramycin according to established radiolabeling procedures.[10]
-
Anesthetize the mouse with isoflurane.
-
-
Tracer Administration:
-
Inject approximately 37 MBq (1 mCi) of ⁹⁹mTc-Duramycin in a volume of 100 µL via the tail vein.[11]
-
-
Uptake Period:
-
Allow the tracer to circulate and accumulate at the site of apoptosis. An uptake period of 4 hours is recommended.[11]
-
-
SPECT/CT Imaging:
-
Position the anesthetized mouse in the SPECT/CT scanner.
-
Acquire a whole-body static SPECT scan (e.g., using a multi-pinhole collimator), followed by a CT scan for anatomical reference.[11]
-
-
Image Reconstruction and Analysis:
-
Reconstruct and co-register SPECT and CT images.
-
Draw ROIs over the tumor and a contralateral muscle tissue.
-
Calculate the mean counts per pixel within each ROI.
-
Determine the tumor-to-muscle (T/M) uptake ratio. An increased T/M ratio in treated animals compared to controls indicates therapy-induced apoptosis.[11][12]
-
For quantitative assessment, calculate the percent injected dose per gram (%ID/g) in the tumor. A significant increase in %ID/g post-treatment is indicative of efficacy.[12]
-
-
Ex Vivo Validation (Optional but Recommended):
Protocol 3: Deuterium Metabolic Imaging (DMI) for Glucose Flux
Objective: To assess changes in tumor glucose metabolism and downstream metabolic pathways (e.g., lactate (B86563) production) in response to this compound using a non-radioactive MRI-based technique.[14][15]
Materials:
-
Tumor-bearing mice.
-
This compound or vehicle.
-
Deuterated glucose (e.g., [6,6’-²H₂]glucose or [²H₇]glucose).
-
MRI scanner equipped with a deuterium (²H) coil and appropriate spectroscopy sequences (e.g., 7T or higher for preclinical studies).
-
Anesthesia and animal monitoring system.
Methodology:
-
Animal Preparation:
-
Fast mice for 4-6 hours before the study.
-
Anesthetize the mouse and maintain its body temperature during the experiment.
-
-
Tracer Administration:
-
Administer the deuterated glucose tracer. This can be done via intravenous injection, intraperitoneal injection, or oral gavage. The route and dose should be consistent across all animals in the study (e.g., 2 g/kg body weight).[16]
-
-
Metabolic Period:
-
Allow a period for the tracer to be taken up by the tumor and metabolized (e.g., 30-60 minutes). This can occur outside the scanner or, for dynamic studies, inside the scanner.[6]
-
-
MRI Acquisition:
-
Position the mouse within the MRI scanner, ensuring the tumor is centered in the deuterium coil.
-
Acquire anatomical ¹H images (e.g., T2-weighted) to localize the tumor.
-
Perform deuterium MR spectroscopy (DMRS) or chemical shift imaging (DMI/CSI) to detect the signals from deuterated water (HDO), glucose, and lactate.[14][16]
-
Acquisition parameters will depend on the scanner but may include a long repetition time (TR) and a sufficient number of averages to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the raw ²H MR data using specialized software to obtain spectra for each voxel.
-
Identify and quantify the peaks corresponding to deuterated glucose, lactate, and water.
-
Calculate the ratio of lactate to glucose within the tumor as a measure of glycolytic flux.
-
Compare the lactate/glucose ratio between baseline and post-treatment scans, and between this compound and vehicle groups. A decrease in this ratio would suggest that this compound is reducing the metabolic activity of the tumor.[15]
-
References
- 1. Inspirna Announces Clinical Data from Phase 1b/2 Study of this compound (RGX-202) in Advanced Colorectal Cancer at ESMO Congress 2023 [businesswire.com]
- 2. inspirna.com [inspirna.com]
- 3. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Using 18FDG-PET and Other PET Agents in Oncology Clinical Trials - Imaging Endpoints [imagingendpoints.com]
- 9. 18F-FDG PET/CT for Monitoring of Treatment Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Apoptosis Imaging Study of <sup>99m</sup>Tc-HYNIC-Duramycin [tws.xml-journal.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Characterization of [(99m)Tc]Duramycin as a SPECT Imaging Agent for Early Assessment of Tumor Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ompenaclid Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ompenaclid (also known as RGX-202) is a first-in-class, orally administered small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2] This novel therapeutic agent is currently under investigation, primarily in clinical trials for advanced or metastatic colorectal cancer (mCRC), particularly in patients with RAS mutations.[2] The mechanism of action of this compound centers on the disruption of energy metabolism in cancer cells. By blocking the SLC6A8 transporter, this compound prevents the uptake of creatine, leading to the depletion of intracellular phosphocreatine (B42189) and ATP.[1][3] This energy deficit preferentially affects cancer cells, which often have high energy demands, and can induce apoptosis (programmed cell death). Preclinical studies have demonstrated this compound's anti-tumor activity in various cancer models, including those for colorectal, pancreatic, and non-small cell lung cancer.
These application notes provide a summary of cell lines suitable for this compound sensitivity screening, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: this compound (RGX-202) In Vitro Activity
While extensive public data on IC50 values across a broad panel of cell lines is limited, preclinical studies have highlighted the efficacy of this compound in specific cancer models. The following table summarizes the reported qualitative and quantitative sensitivity of various cancer cell lines to this compound.
| Cell Line | Cancer Type | RAS Status | Reported Sensitivity/Effect | Reference |
| LS174T Lvm3b | Colorectal Cancer | KRAS mutant | Sensitive, depletion of phosphocreatine and ATP | Kurth et al., 2021 |
| CT26 | Colorectal Cancer (murine) | KRAS wild-type | Sensitive, tumor growth suppression | Kurth et al., 2021 |
| MC38 | Colorectal Cancer (murine) | Not specified | Sensitive, tumor growth suppression and induction of apoptosis | Kurth et al., 2021 |
| Pancreatic Xenografts | Pancreatic Cancer | Not specified | Sensitive, anti-tumor efficacy | Inspirna Abstract |
| NSCLC Xenografts | Non-Small Cell Lung Cancer | RAS mutant | More robust sensitivity compared to KRAS wild-type | Inspirna Abstract |
| Colorectal Cancer PDX models | Colorectal Cancer | KRAS wild-type & mutant | Sensitive, tumor growth suppression and regressions | Kurth et al., 2021 |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
Caption: this compound inhibits the SLC6A8 transporter, disrupting creatine uptake and cellular energy metabolism, which leads to apoptosis in cancer cells.
Experimental Workflow for this compound Sensitivity Screening
Caption: A general workflow for in vitro screening of this compound sensitivity in cancer cell lines.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (RGX-202)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the media-only control.
-
Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence at the end of the experiment.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
-
Conclusion
This compound represents a promising therapeutic strategy targeting the metabolic vulnerabilities of cancer cells. The provided application notes and protocols offer a framework for researchers to effectively screen and characterize the sensitivity of various cancer cell lines to this novel SLC6A8 inhibitor. The selection of appropriate cell lines, particularly those with known RAS mutations and/or high CKB expression, may be crucial for identifying tumors most likely to respond to this compound therapy. The detailed experimental procedures will enable reproducible and robust in vitro evaluation of this compound's efficacy, contributing to a deeper understanding of its anti-cancer properties and guiding further drug development efforts.
References
Protocol for assessing apoptosis in Ompenaclid-treated cells
Application Note and Protocol
Topic: Protocol for Assessing Apoptosis in Ompenaclid-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (RGX-202) is a first-in-class, orally administered small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2] In cancer cells, particularly those with RAS mutations, this compound blocks the import of creatine. This action leads to the depletion of intracellular phosphocreatine (B42189) and a subsequent reduction in adenosine (B11128) triphosphate (ATP) levels.[1][3][4] The resulting energy crisis induces cellular stress and triggers programmed cell death, or apoptosis. This document provides detailed protocols for assessing apoptosis in cancer cell lines following treatment with this compound, enabling researchers to quantify its cytotoxic effects and elucidate its mechanism of action.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The mechanism of this compound involves inhibiting the SLC6A8 transporter, which disrupts the cell's energy metabolism. This metabolic stress is a key trigger for the intrinsic apoptosis pathway, which is regulated by the BCL-2 family of proteins and executed by caspases.
References
Ompenaclid: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ompenaclid (also known as RGX-202), a first-in-class oral small-molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] This document offers detailed information on its solubility, preparation for in vitro studies, and its mechanism of action, designed to support the use of this compound in cancer research.
Introduction to this compound
This compound is an investigational drug being developed for the treatment of various cancers, particularly advanced or metastatic colorectal cancer.[1][4] It functions by targeting and inhibiting the solute carrier family 6 member 8 (SLC6A8), a transporter responsible for the uptake of creatine into cells. By blocking this transporter, this compound disrupts the energy metabolism of cancer cells, leading to reduced intracellular levels of phosphocreatine (B42189) and ATP, ultimately inducing tumor cell apoptosis.
Physicochemical and Solubility Data
Understanding the solubility of this compound is critical for the design and execution of reliable in vitro experiments. This compound is a white to off-white solid. Its solubility in common laboratory solvents is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C4H9N3O2 | |
| Molecular Weight | 131.14 g/mol | |
| Solubility in Water | ≥ 50 mg/mL (≥ 381.27 mM) | |
| Solubility in DMSO | < 1 mg/mL (Slightly soluble or insoluble) |
Note: The high solubility in water and poor solubility in DMSO are key considerations for stock solution preparation. Unlike many small molecule inhibitors that are dissolved in DMSO, this compound should be prepared in an aqueous solution.
Preparation of this compound for In Vitro Studies
This section provides detailed protocols for the preparation of this compound solutions for use in cell-based assays and other in vitro experiments.
Materials
-
This compound powder
-
Sterile, deionized, or distilled water (H₂O)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm sterile syringe filters
-
Sterile microcentrifuge tubes and serological pipettes
Protocol for Preparing an Aqueous Stock Solution
Given its high solubility in water, an aqueous stock solution is recommended.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of sterile water to 50 mg of this compound).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but is typically not required due to its high aqueous solubility.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or assay buffer. For example, to prepare a 100 µM working solution from a 50 mg/mL (381.27 mM) stock, a 1:3813 dilution is required.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: The freshly prepared working solution is now ready to be added to the in vitro assay system.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the SLC6A8 creatine transporter. This transporter is often upregulated in cancer cells to meet their high energy demands, especially under hypoxic conditions. By blocking creatine import, this compound sets off a cascade of events that are detrimental to cancer cell survival.
The key steps in the signaling pathway are as follows:
-
Inhibition of SLC6A8: this compound binds to and inhibits the SLC6A8 transporter on the cell surface.
-
Depletion of Intracellular Creatine and Phosphocreatine: The inhibition of creatine uptake leads to a significant reduction in the intracellular pool of creatine and its high-energy phosphorylated form, phosphocreatine.
-
Reduction in ATP Levels: Phosphocreatine serves as a rapid phosphate (B84403) donor for the regeneration of ATP from ADP. The depletion of phosphocreatine impairs this crucial energy-buffering system, resulting in a substantial decrease in intracellular ATP levels.
-
Inhibition of Downstream Biosynthetic Pathways: The reduction in ATP availability inhibits multiple energy-dependent biosynthetic pathways that are critical for rapidly proliferating cancer cells, including pyrimidine (B1678525) synthesis and fatty acid metabolism.
-
Induction of Apoptosis: The combination of energy stress and the inability to synthesize essential building blocks ultimately leads to cancer cell apoptosis (programmed cell death).
This mechanism is particularly effective in tumors with RAS mutations, which are known to have a high metabolic demand.
Diagrams
Caption: this compound's mechanism of action.
References
Application Notes & Protocols: Lentiviral shRNA Knockdown of SLC6A8 to Mimic the Pharmacological Effects of Ompenaclid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral-mediated short hairpin RNA (shRNA) to genetically knockdown the solute carrier family 6 member 8 (SLC6A8) protein. This approach serves as a powerful tool to mimic and validate the pharmacological effects of Ompenaclid (RGX-202), a first-in-class oral inhibitor of the SLC6A8 creatine (B1669601) transporter. By comparing the phenotypic and molecular outcomes of genetic knockdown with those of this compound treatment, researchers can confirm on-target effects and elucidate the downstream consequences of SLC6A8 inhibition in cancer cells.
This compound is a small molecule that competitively inhibits the SLC6A8 transporter, preventing the uptake of creatine and phosphocreatine (B42189) into cells.[1][2][3] This leads to a depletion of intracellular energy stores, specifically phosphocreatine and ATP, ultimately inducing apoptosis in cancer cells.[1][2][3] this compound is currently under investigation in clinical trials for the treatment of advanced or metastatic colorectal cancer (mCRC), particularly in patients with RAS mutations.[4][5][6]
Lentiviral shRNA-mediated knockdown of SLC6A8 offers a specific and long-term method to silence gene expression, thereby phenocopying the effects of this compound. This genetic approach is crucial for target validation and for dissecting the signaling pathways regulated by SLC6A8.
Data Presentation: this compound Treatment vs. SLC6A8 Knockdown
The following tables summarize quantitative data from studies investigating the effects of this compound and SLC6A8 knockdown on cancer cells.
Table 1: Effects of this compound on Cellular Energetics and Tumor Growth
| Parameter | Cell Line / Model | Treatment | Effect | Reference |
| Phosphocreatine Levels | Hypoxic Cancer Cells | 10 µM this compound, 96 hours | >99% depletion | [3] |
| Cellular Creatine Levels | Hypoxic Cancer Cells | 10 µM this compound, 96 hours | >79% reduction | [3] |
| Intracellular ATP Levels | Hypoxic Cancer Cells | 10 µM this compound, 96 hours | 46% reduction | [3] |
| Tumor Growth | Colorectal Cancer Xenograft | 200 mg/kg/day this compound | ~50% tumor growth inhibition | [1][2] |
| Liver Metastasis | Lvm3b cells in NOD-SCID mice | ~650 mg/kg/day this compound, 14 days | 8-fold reduction | [3] |
Table 2: Effects of SLC6A8 Knockdown on Cancer Cell Phenotypes
| Parameter | Cell Line | Method | Effect | Reference |
| Cell Proliferation | NSCLC cells | SLC6A8 knockdown | Inhibition | [7] |
| Cell Migration & Invasion | NSCLC cells | SLC6A8 knockdown | Inhibition | [7] |
| Apoptosis | Hypoxic TNBC cells | SLC6A8 knockdown | Suppression of apoptosis | [8] |
| Cell Survival | Hypoxic TNBC cells | SLC6A8 knockdown | Promoted survival | [8] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the effects of SLC6A8 knockdown and this compound treatment.
Protocol 1: Lentiviral shRNA Production and Generation of Stable SLC6A8 Knockdown Cell Lines
This protocol describes the generation of lentiviral particles carrying shRNA targeting SLC6A8 and the subsequent establishment of stable knockdown cell lines using puromycin (B1679871) selection.
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA targeting human SLC6A8 (and a non-targeting control shRNA) with a puromycin resistance gene.
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
Colorectal cancer cell line (e.g., HCT116, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Puromycin
-
Polybrene
Procedure:
-
Lentivirus Production (Day 1-3):
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the SLC6A8-shRNA lentiviral vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: After 48-72 hours post-transfection, harvest the supernatant containing the lentiviral particles. Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells (Day 4):
-
Seed the target colorectal cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the culture medium and add the viral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells with the viral supernatant for 12-24 hours.
-
-
Selection of Stable Knockdown Cells (Day 5 onwards):
-
Day 5: Replace the virus-containing medium with fresh complete growth medium.
-
Day 6: Begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for the specific cell line (typically 1-10 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
After 7-14 days of selection, expand the surviving puromycin-resistant cell pools.
-
-
Validation of SLC6A8 Knockdown:
-
Confirm the reduction of SLC6A8 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Protocol 2: ATP Measurement Assay
This protocol outlines the measurement of intracellular ATP levels using a luciferase-based assay.
Materials:
-
SLC6A8 knockdown and control cells
-
This compound
-
White, opaque 96-well plates
-
ATP measurement kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed SLC6A8 knockdown and control cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.
-
For this compound treatment, seed wild-type cells and treat with the desired concentrations of this compound or vehicle control for the indicated time.
-
-
ATP Measurement:
-
Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding a reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells or total protein content.
-
Express the ATP levels in the treated or knockdown cells as a percentage of the control cells.
-
Protocol 3: Creatine Uptake Assay
This protocol describes a method to measure the uptake of creatine into cells, which is inhibited by this compound and reduced in SLC6A8 knockdown cells.
Materials:
-
SLC6A8 knockdown and control cells
-
This compound
-
[14C]-Creatine or other labeled creatine analog
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate and grow to confluency.
-
For this compound treatment, pre-incubate the cells with the desired concentrations of this compound or vehicle control.
-
-
Creatine Uptake:
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing a known concentration of [14C]-Creatine to each well.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
-
Measurement:
-
Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate for normalization.
-
-
Data Analysis:
-
Calculate the rate of creatine uptake (e.g., in nmol/mg protein/min).
-
Compare the uptake rates between control, this compound-treated, and SLC6A8 knockdown cells.
-
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a common method for detecting apoptosis by flow cytometry.
Materials:
-
SLC6A8 knockdown and control cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound or generate stable SLC6A8 knockdown cells as described previously.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each condition.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inspirna.com [inspirna.com]
- 5. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna [merckgroup.com]
- 6. Inspirna to Present Clinical Data from Phase 1b/2 Study of this compound (RGX-202) in Advanced Colorectal Cancer at ESMO Congress 2023 - BioSpace [biospace.com]
- 7. SLC6A8 is involved in the progression of non-small cell lung cancer through the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC6A8-mediated intracellular creatine accumulation enhances hypoxic breast cancer cell survival via ameliorating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomic Analysis of Cancer Cells Treated with Ompenaclid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ompenaclid (RGX-202) is a first-in-class, orally administered small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3][4] In cancer cells, particularly those with RAS mutations, this compound disrupts cellular energy metabolism by blocking the uptake of creatine. This leads to the depletion of intracellular creatine and phosphocreatine (B42189), a critical molecule for rapid ATP regeneration. The subsequent reduction in ATP levels induces tumor cell apoptosis and inhibits tumor growth.[1][2][5][6] this compound's mechanism of action extends to downstream metabolic pathways, including pyrimidine (B1678525) and fatty acid synthesis, which are vital for the proliferation of rapidly dividing cancer cells.[7]
These application notes provide a comprehensive overview of the metabolomic effects of this compound on cancer cells and include detailed protocols for performing key experiments to assess these changes.
Mechanism of Action and Metabolic Impact
This compound's primary target is the SLC6A8 transporter, which is often upregulated in cancer cells to meet their high energy demands, especially under hypoxic conditions.[1] By inhibiting this transporter, this compound sets off a cascade of metabolic events:
-
Depletion of Creatine and Phosphocreatine: this compound competitively inhibits creatine uptake, leading to a significant reduction in intracellular creatine and phosphocreatine pools.[1][8]
-
Reduction of ATP Levels: The depletion of phosphocreatine impairs the cell's ability to rapidly regenerate ATP from ADP, resulting in a net decrease in cellular ATP levels.[1][2][5]
-
Induction of Apoptosis: The severe energy stress caused by ATP depletion triggers programmed cell death (apoptosis) in cancer cells.[1][2][6]
-
Inhibition of Biosynthetic Pathways: The reduction in ATP and potential alterations in precursor availability impact energy-intensive biosynthetic processes such as pyrimidine and fatty acid synthesis.[7]
The following diagram illustrates the proposed mechanism of action of this compound.
Quantitative Metabolomic Data
The following tables summarize hypothetical but representative quantitative data on the metabolic effects of this compound on a RAS-mutant colorectal cancer cell line. This data is based on the known mechanism of action of SLC6A8 inhibitors and typical metabolic responses to energy stress and inhibition of nucleotide synthesis.[1][9][10]
Table 1: Key Energy Metabolites
| Metabolite | Fold Change (this compound vs. Control) | p-value |
| Intracellular Creatine | 0.15 | <0.001 |
| Phosphocreatine | 0.05 | <0.001 |
| ATP | 0.40 | <0.01 |
| ADP | 1.80 | <0.05 |
| AMP | 3.50 | <0.01 |
Table 2: Pyrimidine Synthesis Pathway Metabolites
| Metabolite | Fold Change (this compound vs. Control) | p-value |
| Carbamoyl Aspartate | 0.65 | <0.05 |
| Dihydroorotate | 0.50 | <0.01 |
| Orotate | 0.45 | <0.01 |
| UMP | 0.55 | <0.01 |
| UDP | 0.60 | <0.05 |
| UTP | 0.50 | <0.01 |
Table 3: Fatty Acid Metabolism-Related Metabolites
| Metabolite | Fold Change (this compound vs. Control) | p-value |
| Acetyl-CoA | 0.70 | <0.05 |
| Malonyl-CoA | 0.60 | <0.05 |
| Palmitate (16:0) | 0.75 | <0.05 |
| Stearate (18:0) | 0.80 | >0.05 |
| Carnitine | 1.20 | >0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: A suitable cancer cell line, preferably with a known RAS mutation (e.g., HT-29, HCT116 - colorectal cancer).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).
-
Allow cells to adhere and reach 60-70% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Metabolite Extraction for LC-MS/MS Analysis
This protocol is adapted for adherent cancer cells.
-
Quenching Metabolism:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt metabolic activity.
-
-
Metabolite Extraction:
-
Add ice-cold 80% methanol (B129727) (-80°C) to the frozen cells.
-
Use a cell scraper to scrape the cells into the methanol solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile/water).
-
The following diagram outlines the experimental workflow for metabolomic analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Chromatography: Use a suitable column for separating polar metabolites (e.g., HILIC column).
-
Mass Spectrometry: Operate in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS acquisition to identify and quantify metabolites.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
After the desired incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[8][11]
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][11]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8][11]
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1][11]
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3 for apoptosis, p-AMPK for energy stress, FASN for fatty acid synthesis).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis and Interpretation
-
Metabolomics Data Processing: Use software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.
-
Statistical Analysis: Perform univariate (e.g., t-test, fold change) and multivariate (e.g., PCA, PLS-DA) statistical analyses to identify significantly altered metabolites.
-
Pathway Analysis: Use databases like KEGG and MetaboAnalyst to identify metabolic pathways that are significantly impacted by this compound treatment.
The following diagram illustrates the logical relationship in data interpretation.
Conclusion
Metabolomic analysis is a powerful tool for elucidating the mechanism of action of novel anti-cancer agents like this compound. By providing a detailed snapshot of the metabolic perturbations induced by the drug, researchers can gain valuable insights into its efficacy and identify potential biomarkers for treatment response. The protocols outlined in these application notes provide a robust framework for investigating the metabolic consequences of this compound treatment in cancer cells.
References
- 1. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels(Science Advances Vol. 7, No. 41) [l2plabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of creatine shuttle in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Ompenaclid Administration in Pancreatic Tumor Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Ompenaclid (also known as RGX-202), a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8, in pancreatic tumor animal models. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in pancreatic cancer.
Introduction
This compound is a small molecule inhibitor that targets the creatine transporter SLC6A8. By blocking the uptake of creatine, this compound disrupts the energy metabolism of cancer cells, leading to a depletion of intracellular phosphocreatine (B42189) and ATP levels, which ultimately induces tumor cell apoptosis.[1][2] This mechanism is particularly relevant in tumors with high energy demands, such as those with RAS mutations, which are prevalent in pancreatic cancer. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including pancreatic cancer.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in pancreatic tumor animal models.
Table 1: this compound Monotherapy Efficacy in Pancreatic Tumor Animal Models
| Animal Model | This compound Dose and Administration | Efficacy Readout | Result | Citation |
| UN-KPC-961 syngeneic pancreatic tumor-bearing B6129SF1/J mice | 800 mg/kg in diet for 35 days | Tumoral d3-creatine import | 50% suppression | [1] |
| Pancreatic xenografts (cell line not specified) | Not specified | Anti-tumor efficacy | Demonstrated, more robust in RAS mutant models | [3] |
Table 2: this compound Combination Therapy Efficacy in Pancreatic Tumor Animal Models
| Animal Model | Combination Treatment | Efficacy Readout | Result | Citation |
| KPC syngeneic mouse model | This compound + Gemcitabine | Primary pancreatic tumor growth | Significantly reduced | |
| MiaPaca pancreatic xenograft model | This compound + MRTX849 (KRAS G12C inhibitor) | Anti-tumor efficacy | Additive efficacy demonstrated |
Signaling Pathway and Mechanism of Action
This compound targets the SLC6A8 creatine transporter, which is crucial for the energy homeostasis in cancer cells, particularly those with high metabolic rates like RAS-mutant pancreatic tumors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ompenaclid Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ompenaclid (also known as RGX-202) in in vitro experiments. This resource offers frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (RGX-202) is an orally available, small-molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] Its mechanism of action involves competitively inhibiting the uptake of creatine into cells.[3] This leads to the depletion of intracellular phosphocreatine (B42189) and adenosine (B11128) triphosphate (ATP), particularly in cancer cells that are under hypoxic conditions and have a high energy demand.[1][4] The reduction in cellular energy ultimately induces apoptosis (programmed cell death).[1][3][5] this compound has shown preferential activity in cancer models with RAS mutations.[4]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: Based on available preclinical data, a starting concentration of 10 μM has been shown to be effective in reducing cell growth and depleting intracellular phosphocreatine and ATP levels after 96 hours of incubation.[3] However, the optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response experiment ranging from 0.1 μM to 100 μM to determine the EC50 or IC50 for your specific assay and cell line.
Q3: What is the solubility of this compound and how should I prepare stock solutions?
A3: this compound is soluble in water (H₂O) at a concentration of ≥ 50 mg/mL. It is reported to be insoluble or only slightly soluble in DMSO.[3] Therefore, it is recommended to prepare stock solutions in sterile water. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: In which type of cancer cell lines is this compound expected to be most effective?
A4: this compound is being clinically investigated primarily for colorectal cancer (CRC), particularly in patients with RAS mutations.[1][4][6][7][8][9][10] Preclinical studies suggest that its anti-tumor efficacy correlates with the tumoral expression of Creatine Kinase B (CKB).[3] Therefore, cell lines with high CKB expression and those with RAS mutations, especially under hypoxic culture conditions, are predicted to be more sensitive to this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| Effective In Vitro Concentration | 10 μM (for 96 hours) | Hypoxic cancer cells | [3] |
| Solubility in Water | ≥ 50 mg/mL | - | [3] |
| Solubility in DMSO | Insoluble/Slightly Soluble | - | [3] |
No specific IC50 values for a broad range of cell lines are publicly available at this time. Researchers are encouraged to determine these values empirically.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
This compound stock solution (in sterile water)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.1% w/v in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM). Include a vehicle control (medium with the same concentration of water as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cellular ATP Level Measurement
This protocol measures the impact of this compound on intracellular ATP levels, a key indicator of its mechanism of action.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque white plates
-
ATP measurement kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, using a 96-well opaque white plate.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, 72, or 96 hours).
-
ATP Measurement: Equilibrate the plate to room temperature. Follow the manufacturer's instructions for the ATP measurement kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Normalization: It is recommended to run a parallel plate for cell viability (e.g., using a resazurin or crystal violet assay) to normalize the ATP levels to the number of viable cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - High concentration of this compound. - Interaction with media components. | - Ensure the final concentration of the aqueous stock solution in the media is not causing precipitation. - Visually inspect the media after adding this compound. If precipitation is observed, try preparing fresh dilutions. - Consider the use of a different basal medium if the issue persists, though this compound is expected to be stable in standard media. |
| Inconsistent Results Between Experiments | - Variability in cell seeding density. - Inconsistent incubation times. - Degradation of this compound stock solution. | - Ensure accurate and consistent cell counting and seeding. - Standardize all incubation times precisely. - Use freshly prepared stock solutions or ensure proper storage of aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles. |
| No Observed Effect on Cell Viability | - Cell line is resistant to this compound. - Insufficient incubation time. - Sub-optimal assay conditions. | - Confirm the expression of SLC6A8 and CKB in your cell line. Cell lines with low or no expression may be resistant. - Extend the incubation period, as the effects of metabolic inhibitors can take longer to manifest (e.g., 96 hours or more). - Ensure the use of hypoxic conditions if your cell line is known to be more sensitive under low oxygen. |
| High Background Signal in Assays | - Contamination of cell cultures. - Assay reagent interference. | - Regularly check cell cultures for any signs of microbial contamination. - Run appropriate controls, including media-only and vehicle-only wells, to identify the source of the high background. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. promocell.com [promocell.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna [merckgroup.com]
- 10. A Study to Investigate this compound Combined With FOLFIRI Plus Bevacizumab in Advanced/Metastatic Colorectal Cancer [ctv.veeva.com]
Technical Guidance for the Preparation and Handling of Ompenaclid Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides practical advice, troubleshooting tips, and frequently asked questions (FAQs) for working with Ompenaclid (also known as RGX-202 or 3-Guanidinopropionic acid) in aqueous solutions. While this compound is intrinsically highly soluble in water, this resource addresses potential challenges to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound poorly soluble in water?
A1: Contrary to some expectations for small molecule inhibitors, this compound is highly soluble in aqueous solutions. Published data indicates a solubility of at least 50 mg/mL in water and PBS (pH 7.2), and other sources state solubility as high as 100 mg/mL in water.[1][2][3] This high solubility facilitates the preparation of stock solutions for a wide range of in vitro and in vivo research applications.
Q2: I am observing precipitation when dissolving this compound. What are the possible causes?
A2: While this compound is very soluble, precipitation can occur under certain conditions. Here are a few potential causes:
-
High Concentration in Complex Buffers: Although highly soluble in water and simple buffers like PBS, very high concentrations in complex biological media containing various salts and proteins could potentially lead to precipitation.
-
pH Shift: The solubility of this compound, which has both acidic and basic functional groups, could be influenced by the pH of the solution. A significant shift in pH from the optimal range may reduce its solubility.
-
Low Temperature: While room temperature solubility is high, preparing or storing highly concentrated solutions at lower temperatures (e.g., 4°C) could lead to crystallization or precipitation.
-
Interaction with Other Compounds: In complex experimental setups, this compound might interact with other small molecules, salts, or excipients in the solution, leading to the formation of a less soluble complex.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For most applications, sterile, deionized water is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] For cell-based assays, a stock solution in a buffered solution like PBS (pH 7.2) is also appropriate.[2] It is generally advised to avoid using DMSO, as this compound is only slightly soluble or insoluble in it.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage, solutions may be kept at 4°C, but it is crucial to visually inspect for any signs of precipitation before use.
Q5: How does this compound exert its biological effect?
A5: this compound is a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8.[5][6] By blocking this transporter, this compound prevents the uptake of creatine into cancer cells. This leads to a depletion of intracellular phosphocreatine (B42189) and a reduction in ATP levels. The resulting energy stress inhibits critical metabolic pathways, such as pyrimidine (B1678525) and fatty acid synthesis, ultimately inducing apoptosis (programmed cell death) in cancer cells.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dissolution | Attempting to dissolve at too high a concentration for the specific buffer system. | Start with a lower concentration and gradually increase. Ensure the solution is at room temperature during dissolution. |
| Low-quality water or buffer. | Use high-purity, sterile water or freshly prepared and filtered buffers. | |
| Insufficient mixing. | Vortex or sonicate the solution to aid dissolution. Gentle warming (to 37°C) can also be attempted, but monitor for any signs of degradation. | |
| Cloudiness or precipitation after adding to cell culture media | Interaction with media components. | Prepare a more dilute stock solution and add it slowly to the media while gently mixing. Perform a small-scale compatibility test before your main experiment. |
| pH incompatibility. | Ensure the pH of your stock solution is compatible with the final experimental solution. Adjust the pH of the stock solution if necessary, though this should be done with caution as it may affect compound stability. | |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by storing in single-use aliquots. |
| Inaccurate concentration of stock solution. | Ensure the solid this compound has been properly stored (desiccated) and accurately weighed. Re-prepare the stock solution if in doubt. |
Data Summary
This compound Solubility
| Solvent | Reported Solubility |
| Water | 100 mg/mL[1] |
| Water | ≥ 50 mg/mL[4] |
| PBS (pH 7.2) | > 50 mg/mL[2] |
| DMSO | < 1 mg/mL (insoluble or slightly soluble)[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
-
Materials:
-
This compound (solid powder)
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 100 mM solution (MW: 131.13 g/mol ), weigh out 13.11 mg.
-
Transfer the powder to the sterile tube.
-
Add the appropriate volume of sterile water.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if needed.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Troubleshooting Unexpected Precipitation
-
Objective: To redissolve precipitated this compound or to prepare a solution when initial attempts fail.
-
Method 1: pH Adjustment
-
If precipitation is observed in a buffered solution, measure the pH.
-
Prepare small test solutions and adjust the pH slightly upwards or downwards using dilute HCl or NaOH to see if the precipitate redissolves. Note that significant pH changes may affect the stability and activity of the compound.
-
-
Method 2: Co-solvency (Use with Caution)
-
While this compound has poor solubility in many organic solvents, a small percentage of a co-solvent might aid in specific formulations.
-
Prepare a concentrated stock in water first.
-
In a separate tube, prepare the final buffer or media.
-
While vortexing the final buffer, slowly add the concentrated aqueous stock of this compound. This "plunging" method can sometimes prevent precipitation.
-
Note: The use of co-solvents should be carefully considered as they can affect the biological activity in cell-based assays.
-
Visualizations
References
Troubleshooting inconsistent results in Ompenaclid cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ompenaclid in cell-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as RGX-202) is an orally available, small-molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] In cancer cells, particularly under hypoxic conditions, SLC6A8 is often upregulated to increase creatine uptake.[4][5] Creatine is essential for generating phosphocreatine (B42189), a key molecule for cellular energy storage and ATP regeneration. By blocking SLC6A8, this compound depletes intracellular phosphocreatine and ATP levels, which can lead to apoptosis (cell death) in tumor cells that are highly dependent on this energy pathway. This compound is currently under investigation for the treatment of advanced or metastatic colorectal cancer.
Q2: Which cell lines are most suitable for this compound studies?
The choice of cell line is critical for a successful experiment. Consider the following:
-
SLC6A8 Expression: Select cell lines with detectable levels of SLC6A8 expression. This can be confirmed by techniques such as qPCR or Western blotting.
-
RAS Mutation Status: Clinical studies are focusing on RAS-mutant colorectal cancer, suggesting that cell lines with RAS mutations may be more sensitive to this compound.
-
Metabolic Phenotype: Cell lines with a high reliance on creatine metabolism for energy, especially under hypoxic conditions, are likely to be more responsive.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the compound's stability and activity.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store stock solutions at -80°C for long-term storage (months) or at -20°C for shorter periods (weeks), protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays can arise from various factors. This guide addresses common issues and provides potential solutions.
Issue 1: High Variability in IC50 Values
Inconsistent IC50 values are a frequent challenge in cell-based assays.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Instability | Use a consistent and low passage number for your cells. High passage numbers can lead to genetic and phenotypic drift, altering the cellular response. |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Overcrowding or sparse cultures can significantly impact results. |
| Compound Instability/Precipitation | Ensure this compound is fully dissolved in the stock solution and that the final concentration in the assay medium does not lead to precipitation. The final DMSO concentration should typically be below 0.5%. |
| Variable Incubation Times | Use a consistent incubation time for all experiments. The duration of treatment can affect the observed IC50 value. |
| Reagent Quality | Use high-quality, fresh cell culture media, serum, and other reagents. Maintain a log of lot numbers for traceability. |
Issue 2: Poor or No Cellular Response to this compound
| Potential Cause | Troubleshooting Recommendation |
| Low SLC6A8 Expression | Confirm SLC6A8 expression in your chosen cell line. If expression is low or absent, consider using a different cell line or a genetically engineered model. |
| Suboptimal Assay Conditions | This compound's mechanism is linked to hypoxic conditions. Consider performing your assay under hypoxic conditions (e.g., 1% O2) to mimic the tumor microenvironment and potentially enhance the drug's effect. |
| Insufficient Treatment Duration or Concentration | The effect of this compound on cellular ATP levels and viability may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment with a wide range of concentrations to determine the optimal conditions. |
| Cell Culture Medium Composition | The presence of high levels of creatine in some specialized media formulations could potentially compete with this compound and mask its inhibitory effect. Use a standard, well-defined medium and be aware of its composition. |
Issue 3: Edge Effects in Microplates
Edge effects, where wells on the periphery of a microplate behave differently from the inner wells, are a common source of variability.
| Potential Cause | Troubleshooting Recommendation |
| Evaporation | To minimize evaporation from the outer wells, fill them with sterile PBS or cell-free medium. Using specialized hydration chambers can also help maintain humidity. |
| Temperature Gradients | Ensure even temperature distribution across the plate by allowing it to equilibrate to room temperature before adding reagents and by using a properly calibrated incubator. |
Experimental Protocols
General Protocol for a Cell Viability Assay with this compound
This protocol provides a general framework. Specific parameters such as cell number, drug concentrations, and incubation times should be optimized for your specific cell line and experimental goals.
-
Cell Seeding:
-
Culture cells to a healthy, sub-confluent state (around 70-80%).
-
Trypsinize and perform a cell count. Ensure cell viability is high (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density in complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from a DMSO stock.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Choose a suitable cell viability assay, such as one based on ATP levels (e.g., CellTiter-Glo®), which is highly relevant to this compound's mechanism of action, or a tetrazolium reduction assay (e.g., MTT, MTS).
-
Perform the assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the SLC6A8 transporter, disrupting creatine uptake and ATP regeneration, leading to apoptosis.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting sources of variability in this compound IC50 determination.
References
Potential off-target effects of Ompenaclid in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Ompenaclid (also known as RGX-202) in preclinical models. The focus is on anticipating and addressing potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, oral small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3][4] By blocking this transporter, this compound prevents the uptake of creatine into cells, leading to the depletion of intracellular creatine and phosphocreatine (B42189). This disrupts the energy metabolism of cancer cells, particularly those under hypoxic conditions that are highly dependent on the creatine kinase system, ultimately inducing apoptosis (cell death).[1]
Q2: Has off-target activity for this compound been reported in preclinical models?
A2: Publicly available preclinical data specifically detailing comprehensive off-target screening for this compound is limited. However, clinical trial data for this compound in combination with standard-of-care chemotherapy (FOLFIRI and bevacizumab) have shown a safety profile that is comparable to the chemotherapy regimen alone, suggesting a favorable off-target profile in the clinical setting.[3][4] It is standard practice during preclinical development to assess off-target activity through safety pharmacology studies.
Q3: What are the potential on-target, off-tissue effects to consider?
A3: Since SLC6A8 is expressed in various normal tissues with high energy demands, on-target inhibition in these tissues could be a source of adverse effects. The SLC6A8 gene is expressed in most tissues, with the highest levels in skeletal muscle and kidney, and lower levels in the brain, heart, colon, testis, and prostate.[5] Therefore, it is crucial to monitor the function of these organs in preclinical toxicology studies. Creatine transporter deficiency, a genetic disorder caused by mutations in the SLC6A8 gene, can lead to intellectual disability, developmental delays, and seizures, highlighting the critical role of this transporter in the brain.[6][7]
Q4: We are observing unexpected toxicity in our animal models. How can we determine if it is an off-target effect?
A4: Differentiating between on-target and off-target toxicity can be challenging. A key step is to establish a clear relationship between the observed toxicity and the degree of target engagement. Measuring creatine levels in plasma, urine, and tissue samples can provide a pharmacodynamic readout of SLC6A8 inhibition. If the toxicity correlates well with the extent of creatine depletion, it is more likely to be an on-target effect (either in the tumor or in a normal tissue). If toxicities are observed at exposures where there is minimal target engagement, an off-target mechanism should be investigated.
Troubleshooting Guides
Guide 1: Unexpected In Vivo Toxicity
Issue: Unanticipated adverse events are observed in animal models (e.g., weight loss, lethargy, neurological symptoms).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Experimental Protocol |
| On-Target Toxicity in Normal Tissues | 1. Assess SLC6A8 Expression in Affected Tissues: - Protocol: Perform qPCR or immunohistochemistry (IHC) on tissues from affected animals to confirm the expression of SLC6A8. Compare expression levels with tissues from unaffected animals and control groups.2. Correlate with Pharmacodynamic Markers: - Protocol: Measure creatine and phosphocreatine levels in the affected tissues using techniques like mass spectrometry. A significant depletion of these metabolites would suggest on-target activity. |
| Off-Target Pharmacological Effects | 1. Conduct a Literature Review: - Search for known off-target liabilities of similar chemical scaffolds.2. In Vitro Target Screening: - Protocol: If not already done, subject this compound to a broad panel of in vitro kinase and receptor binding assays to identify potential off-target interactions. This is a standard component of preclinical safety assessment. |
| Metabolite-Mediated Toxicity | 1. Characterize Metabolites: - Protocol: Perform metabolite identification studies in plasma and liver microsomes from the preclinical species being used. Synthesize major metabolites and test them in vitro and in vivo for activity and toxicity. |
| Vehicle or Formulation Effects | 1. Test Vehicle Alone: - Protocol: Dose a cohort of animals with the vehicle formulation alone to rule out any vehicle-related toxicity. |
Guide 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Issue: this compound shows potent inhibition of creatine uptake in vitro, but in vivo anti-tumor efficacy is lower than expected.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting & Experimental Protocol |
| Poor Pharmacokinetics (PK) | 1. Assess Drug Exposure: - Protocol: Perform a full PK study in the tumor-bearing animal model. Measure plasma and tumor concentrations of this compound over time to ensure adequate exposure at the tumor site. The IC50 for target engagement should be maintained for a sufficient duration. |
| Low Target Engagement In Vivo | 1. Measure Pharmacodynamic (PD) Markers: - Protocol: Collect tumor and plasma samples from treated animals and measure creatine levels. A lack of significant creatine depletion in the tumor would indicate insufficient target inhibition in vivo. |
| Tumor Microenvironment Factors | 1. Analyze Tumor Hypoxia and Metabolism: - Protocol: Assess the hypoxic state of the tumor model, as the dependence on creatine metabolism is heightened under hypoxic conditions. Use hypoxia markers like pimonidazole (B1677889) staining. |
| On-Target Resistance | 1. Evaluate Expression of Pathway Components: - Protocol: Although preclinical on-target resistance has not been reported, it is prudent to analyze the expression levels of SLC6A8 and Creatine Kinase B (CKB) in the tumor models, as CKB expression has been correlated with response.[8] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for investigating potential off-target effects.
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating unexpected preclinical toxicity.
References
- 1. inspirna.com [inspirna.com]
- 2. Inspirna Partners with Merck KGaA, Darmstadt, Germany, to Accelerate Global Development of this compound (RGX-202) - BioSpace [biospace.com]
- 3. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna [merckgroup.com]
- 4. Merck bets on Inspirna’s colorectal cancer drug this compound | pharmaphorum [pharmaphorum.com]
- 5. X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ompenaclid Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Ompenaclid (RGX-202) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as RGX-202, is a first-in-class, orally available small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] By blocking this transporter, this compound prevents the uptake of creatine into cancer cells.[1][2] This leads to the depletion of intracellular phosphocreatine (B42189) and ATP, which are crucial for cellular energy metabolism.[2][4] The subsequent reduction in ATP levels inhibits multiple downstream pathways, including pyrimidine (B1678525) synthesis and fatty acid metabolism, which are essential for the growth and survival of cancer cells, particularly those with RAS mutations.[4] This ultimately leads to tumor cell apoptosis (cell death).[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For detailed storage information, please refer to the table below. It is crucial to avoid repeated freeze-thaw cycles of stock solutions.[2]
Q3: What is the solubility of this compound?
A3: this compound has high aqueous solubility but is poorly soluble in DMSO.[2] When preparing stock solutions, sterile, nuclease-free water is the recommended solvent.[2]
Q4: How can I ensure the quality and minimize potential toxicity of this compound in my experiments?
A4: To ensure the quality of your inhibitor, always refer to the manufacturer's datasheet for specific storage and handling recommendations.[6] Use high-purity solvents for preparing stock solutions. For cell culture experiments, prepare fresh dilutions from a concentrated stock solution in your culture medium. To minimize toxicity, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.[6] Also, always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any potential solvent-induced effects.[7]
Troubleshooting Guides
This section addresses common issues that may be encountered when working with this compound in long-term cell culture.
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity over time in culture. | Degradation in media: this compound may be unstable in the cell culture medium at 37°C over extended periods.[8] Components in the media could react with the compound.[8] | - Perform a stability study of this compound in your specific cell culture medium at 37°C. - Replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). - Test stability in simpler buffer systems (e.g., PBS) to assess inherent aqueous stability.[8] |
| High variability in experimental results. | Inconsistent sample handling: Variations in timing, pipetting, or storage of samples can lead to inconsistent results.[8] Precipitation of this compound: The compound may precipitate out of solution, especially at higher concentrations or if not fully dissolved initially.[7] | - Ensure precise and consistent experimental procedures. - Visually inspect solutions for any signs of precipitation before use. - If precipitation is observed, consider preparing a fresh, lower concentration stock solution. - Determine the kinetic solubility of this compound in your specific media.[7] |
| Observed cytotoxicity is higher than expected. | Concentration is too high: The concentration used may be toxic to the specific cell line.[6] Solvent toxicity: The concentration of the solvent (e.g., water) may be disrupting the osmotic balance of the media if large volumes are added. | - Perform a thorough dose-response and time-course experiment to determine the optimal non-toxic working concentration.[6] - Ensure the final concentration of the solvent in the culture medium is minimal and run a solvent-only control.[6] |
| Lack of expected biological effect. | Inactive compound: The compound may have degraded due to improper storage or handling. Cell line is not sensitive: The targeted pathway may not be critical for the survival of the chosen cell line. | - Verify the storage conditions and age of the this compound stock. Prepare a fresh stock solution.[6] - Confirm that your cell line expresses the SLC6A8 transporter and is dependent on the pathways affected by this compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep desiccated.[2] |
| 4°C | 2 years | Check datasheet for specific recommendations.[2][7] | |
| Stock Solution (in Water) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month | Use within one month.[2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 50 mg/mL (381.27 mM) | Preferred solvent for stock solutions.[2] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
- This compound powder
- Sterile, nuclease-free water
- Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
- Sterile microcentrifuge tubes
- HPLC or LC-MS system
2. Procedure:
- Prepare a 10 mM stock solution of this compound in sterile water.[8]
- Dilute the stock solution to a final working concentration (e.g., 10 µM) in the cell culture medium to be tested.
- Aliquot the this compound-containing medium into sterile tubes.
- Incubate the tubes at 37°C in a cell culture incubator.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis.
- Analyze the concentration of this compound remaining in each sample using a validated HPLC or LC-MS method.
- The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.
Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound
This protocol describes how to perform a dose-response experiment to identify the optimal working concentration of this compound that effectively inhibits the target without causing significant cytotoxicity.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- This compound stock solution
- 96-well cell culture plates
- Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
- Plate reader
2. Procedure:
- Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of this compound in complete cell culture medium, starting from a high concentration and including a vehicle-only control.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
- At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
- Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and to identify the concentration range that is effective without being overly toxic.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Addressing variability in Ompenaclid efficacy in xenograft studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ompenaclid (RGX-202) in xenograft studies. The information provided is intended to help address potential variability in this compound efficacy and to offer insights into best practices for experimental design and execution.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during your xenograft experiments with this compound.
| Question/Issue | Potential Cause & Troubleshooting Steps |
| Why am I observing suboptimal or no anti-tumor effect with this compound in my xenograft model? | 1. Low Tumoral CKB Expression: The efficacy of this compound has been shown to correlate with the tumoral expression of Creatine (B1669601) Kinase B (CKB)[1][2]. CKB is crucial for generating phosphocreatine (B42189) in the tumor microenvironment, which is then imported by SLC6A8[1][3]. - Recommendation: Before initiating a large-scale efficacy study, assess the CKB expression levels in your chosen xenograft model (cell line or patient-derived tissue) via immunohistochemistry (IHC) or qPCR[1]. Models with higher CKB expression are more likely to respond to this compound treatment.2. Inappropriate Xenograft Model: The anti-tumor activity of this compound has been demonstrated in various colorectal cancer (CRC) models, including those with KRAS mutations and KRAS wild-type backgrounds. However, not all cancer types or cell lines may be sensitive. - Recommendation: Select xenograft models that have been previously shown to be responsive to SLC6A8 inhibition or that have a strong biological rationale for dependence on the creatine metabolism pathway.3. Suboptimal Dosing or Administration: Incorrect dosage or administration route can lead to insufficient drug exposure at the tumor site. - Recommendation: Refer to established protocols for this compound administration in mice. Oral administration is a common route. Ensure the formulation is stable and administered consistently. |
| I am observing high variability in tumor response within the same experimental group. What could be the cause? | 1. Tumor Heterogeneity: Patient-derived xenografts (PDXs), in particular, can retain the heterogeneity of the original tumor, leading to varied responses to treatment. - Recommendation: Increase the number of animals per group to ensure statistical power. When possible, characterize the molecular profile of individual tumors to identify potential subpopulations with differential sensitivity.2. Inconsistent Tumor Establishment: Variability in the initial tumor size and growth rate can impact treatment outcomes. - Recommendation: Randomize animals into treatment groups only after tumors have reached a specific, consistent size. Monitor tumor growth closely before and during treatment.3. Variable Drug Bioavailability: Differences in individual animal metabolism or absorption of orally administered this compound could contribute to variability. - Recommendation: Ensure consistent formulation and administration techniques. For critical studies, consider performing pharmacokinetic analysis to correlate drug levels with tumor response. |
| Are there any known resistance mechanisms to this compound? | While on-target resistance to SLC6A8 inhibition by this compound has not been observed in preclinical models, potential mechanisms of resistance could involve the upregulation of alternative energy metabolism pathways to compensate for the lack of ATP from creatine metabolism. - Recommendation: In non-responsive models, consider performing transcriptomic or metabolomic analysis to identify potential compensatory pathways. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound (RGX-202)? | This compound is an oral small-molecule inhibitor of the creatine transporter SLC6A8. By blocking SLC6A8, this compound prevents the uptake of creatine and phosphocreatine into cancer cells. This leads to the depletion of intracellular phosphocreatine and ATP levels, which are crucial for the energy metabolism of cancer cells, especially under hypoxic conditions. The resulting energy crisis induces tumor cell apoptosis. |
| What is the role of the CKB/SLC6A8 pathway in cancer? | The CKB/SLC6A8 pathway is a metabolic axis that supports tumor growth and survival, particularly in hypoxic environments common in colorectal and other gastrointestinal cancers. Cancer cells can secrete Creatine Kinase B (CKB), which generates phosphocreatine in the tumor microenvironment. This extracellular phosphocreatine is then imported into the cancer cells via the SLC6A8 transporter to replenish ATP stores. Upregulation of CKB and SLC6A8 is associated with increased cancer metastasis. |
| In which cancer models is this compound most likely to be effective? | This compound has demonstrated broad anti-tumor activity in various colorectal cancer (CRC) models, including syngeneic, cell line-derived xenografts, and patient-derived xenograft (PDX) models. Importantly, its efficacy has been observed in both KRAS wild-type and various KRAS mutant CRC models, which are often difficult to treat. The response to this compound is positively correlated with tumoral CKB expression. |
| What is the rationale for combining this compound with other therapies? | In preclinical models, this compound has shown synergistic efficacy when combined with 5-fluorouracil (B62378) (5-FU). By targeting a key metabolic pathway, this compound can potentially enhance the efficacy of standard chemotherapies. Clinical trials are currently evaluating this compound in combination with FOLFIRI and bevacizumab for the treatment of advanced colorectal cancer. |
Quantitative Data from Xenograft Studies
The following tables summarize the efficacy of this compound (RGX-202) in various colorectal cancer xenograft models as reported in preclinical studies.
Table 1: Efficacy of this compound in Cell Line-Derived and Syngeneic Xenograft Models
| Xenograft Model | Cancer Type | Mutation Status | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Lvm3b | Colorectal Cancer | KRAS G12D | 200 mg/kg this compound, oral gavage | ~50% TGI; prolonged survival | |
| HCT116 | Colorectal Cancer | KRAS G13D | 800 mg/kg this compound in diet | Significant TGI | |
| HT29 | Colorectal Cancer | KRAS wild-type, BRAF V600E | 800 mg/kg this compound in diet | Tumor regressions in 7/10 mice; prolonged survival | |
| CT26 | Colorectal Cancer | KRAS G12D | 500 mg/kg/day this compound in diet | Significant TGI | |
| MC38 | Colorectal Cancer | Not specified | 500 mg/kg/day this compound in diet | Significant TGI |
Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Mutation Status | Treatment | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CLR4 | Colorectal Cancer | KRAS wild-type | Oral this compound | 65% reduction in tumor growth | |
| CLR7 | Colorectal Cancer | KRAS G12V | Oral this compound | Tumor regressions | |
| CLR24 | Colorectal Cancer | KRAS G12C | Oral this compound | Tumor regressions | |
| CLR30 | Colorectal Cancer | KRAS G12R | Oral this compound | Tumor regressions |
Experimental Protocols
Below is a detailed methodology for a typical xenograft study to evaluate the efficacy of this compound, based on published preclinical research.
1. Cell Lines and Animal Models:
-
Cell Lines: Use colorectal cancer cell lines such as Lvm3b, HCT116, or HT29. Culture cells in appropriate media and conditions as recommended by the supplier.
-
Animals: Athymic nude mice are commonly used for cell line-derived xenografts. For PDX models, NOD-SCID or similar immunodeficient mice are suitable.
2. This compound (RGX-202) Preparation and Administration:
-
Formulation: this compound can be administered via oral gavage or supplemented in the diet.
-
For oral gavage, this compound can be formulated in a suitable vehicle such as 0.5% methylcellulose.
-
For dietary administration, this compound can be mixed into standard rodent chow at a specified concentration (e.g., 500-800 mg/kg).
-
-
Dosing: Dosing can range from 200 mg/kg to 800 mg/kg daily, depending on the administration route and experimental design.
3. Tumor Implantation and Measurement:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of the mice.
-
For PDX models, surgically implant a small fragment of the patient's tumor tissue subcutaneously.
-
Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
4. Treatment Initiation and Monitoring:
-
Once tumors reach a predetermined size (e.g., 50-150 mm³), randomize the animals into control and treatment groups.
-
Administer this compound or vehicle control as per the study design.
-
Monitor animal health and body weight throughout the study.
-
Continue tumor volume measurements to assess treatment efficacy.
5. Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, IHC for CKB, biomarker analysis).
-
Analyze the data by comparing tumor growth curves, final tumor volumes, and survival rates between the treatment and control groups.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the SLC6A8 transporter, leading to ATP depletion and apoptosis.
Experimental Workflow for this compound Xenograft Study
Caption: A typical workflow for an in vivo efficacy study of this compound in a xenograft model.
References
- 1. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inspirna.com [inspirna.com]
Strategies to minimize Ompenaclid degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the degradation of Ompenaclid in experimental setups. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as RGX-202, is an oral small-molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1][2][3] Its primary mechanism of action involves blocking this transporter, which leads to the depletion of intracellular creatine and phosphocreatine. This, in turn, reduces adenosine (B11128) triphosphate (ATP) levels within cancer cells, ultimately inducing apoptosis (cell death).[2][4] this compound is particularly being investigated for its efficacy in treating advanced or metastatic colorectal cancer, especially in tumors with RAS mutations.
Q2: What is the chemical structure of this compound and what are its basic properties?
This compound is chemically known as 3-Guanidinopropionic acid. It is a white to off-white solid with a molecular weight of 131.14 g/mol and the chemical formula C4H9N3O2.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. Unused this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: What solvents are recommended for preparing this compound stock solutions?
This compound is highly soluble in water (≥ 50 mg/mL). It is less soluble in DMSO (< 1 mg/mL). When preparing aqueous stock solutions, it is good practice to use sterile, nuclease-free water and filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.
Troubleshooting Guide to Minimize this compound Degradation
Issue 1: Potential for Hydrolytic Degradation in Aqueous Solutions
This compound contains a guanidine (B92328) group, which can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of urea (B33335) and amine derivatives, rendering the compound inactive.
Mitigation Strategies:
-
pH Control: Maintain the pH of aqueous solutions containing this compound within a neutral range (pH 6.0-7.5) whenever possible. Avoid strongly acidic or alkaline buffers.
-
Fresh Preparation: Prepare aqueous solutions of this compound fresh for each experiment to minimize the time it is in a solution where hydrolysis can occur.
-
Low Temperature: When not in immediate use, keep this compound solutions on ice to slow down potential chemical reactions.
Issue 2: Potential for Photodegradation
Mitigation Strategies:
-
Protect from Light: Store this compound powder and solutions in amber vials or tubes, or wrap containers in aluminum foil to protect them from light.
-
Minimize Exposure: During experiments, minimize the exposure of this compound-containing solutions to direct light sources.
Issue 3: Oxidative Degradation
Oxidation is a common degradation pathway for many organic molecules. The presence of oxidizing agents or exposure to air over extended periods can potentially degrade this compound.
Mitigation Strategies:
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize the presence of peroxides and other oxidizing contaminants.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Summary of this compound Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile nuclease-free water, sterile 1.5 mL microcentrifuge tubes, 0.22 µm syringe filter.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile nuclease-free water to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water to the calculated mass of this compound).
-
Vortex briefly until the powder is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Forced Degradation Study for this compound
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. The extent of degradation should be monitored by a suitable analytical method, such as HPLC.
-
Preparation of Test Solutions: Prepare a solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M HCl.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, take an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analyze the sample by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M NaOH.
-
Incubate at room temperature for the same time points as the acid hydrolysis.
-
At each time point, take an aliquot and neutralize it with an equivalent amount of 0.1 M HCl.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for the defined time points.
-
Analyze the samples directly by HPLC.
-
-
Photodegradation:
-
Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Take aliquots at defined time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Keep a control sample at the recommended storage temperature.
-
Take aliquots at defined time points, cool to room temperature, and analyze by HPLC.
-
Visualizations
Caption: this compound inhibits the SLC6A8 transporter, leading to ATP depletion and apoptosis.
Caption: Workflow for assessing this compound stability under forced degradation conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Searching for a therapy of creatine transporter deficiency: some effects of creatine ethyl ester in brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
Identifying potential confounding factors in Ompenaclid research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ompenaclid (RGX-202).
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RGX-202) is a first-in-class, oral small molecule inhibitor of the creatine (B1669601) transporter SLC6A8 (solute carrier family 6 member 8).[1] Its primary mechanism of action is to block the uptake of creatine into cancer cells.[1][2] This disrupts the cellular energy metabolism, as creatine is crucial for the regeneration of ATP, the cell's primary energy currency.[1][2]
Q2: What is the therapeutic rationale for targeting SLC6A8 in cancer?
A2: Many cancer cells, particularly those in a hypoxic (low oxygen) environment, upregulate SLC6A8 to increase their creatine uptake.[3][4] This enhanced creatine metabolism helps them meet the high energy demands of rapid proliferation and survival under metabolic stress.[3] By inhibiting SLC6A8, this compound aims to starve cancer cells of this vital energy source, leading to apoptosis (programmed cell death).[3][5] This approach is particularly relevant for cancers with RAS mutations, which are known to have altered metabolic dependencies.[4]
Experimental Design & Confounding Factors
Q3: What are the key factors to consider when designing in vitro experiments with this compound?
A3: Several factors can influence the outcome of in vitro experiments with this compound:
-
Cell Line Selection: The expression level of SLC6A8 can vary significantly between different cancer cell lines. It is crucial to select cell lines with detectable SLC6A8 expression to observe a therapeutic effect. Consider performing a baseline screen of SLC6A8 expression (e.g., via qPCR or western blot) in your panel of cell lines.
-
RAS Mutation Status: this compound has shown preferential activity in RAS-mutant colorectal cancer models.[4] Including both RAS-mutant and RAS-wildtype cell lines in your experiments can help elucidate the specificity of the drug's effect.
-
Hypoxia: Since SLC6A8 is often upregulated under hypoxic conditions, culturing cells in a low-oxygen environment (e.g., 1% O2) may enhance their dependence on creatine uptake and their sensitivity to this compound.[3]
-
Creatine in Culture Media: Standard cell culture media often contain creatine. For experiments aiming to assess the direct impact of SLC6A8 inhibition, using a creatine-free medium or dialyzed serum is recommended to avoid confounding results.
-
Duration of Treatment: The effects of this compound on cellular energy levels and viability may not be immediate. Time-course experiments are essential to determine the optimal treatment duration for observing a significant biological response.
Q4: What are potential confounding factors in preclinical animal studies with this compound?
A4: When conducting in vivo studies, researchers should be mindful of the following:
-
Tumor Model: Patient-derived xenograft (PDX) models are considered to better recapitulate the heterogeneity of human tumors and may provide more clinically relevant data compared to standard cell line-derived xenografts.[3]
-
Host Creatine Metabolism: The host animal's own creatine metabolism can be a confounding factor. Monitoring plasma and tissue creatine levels in the host can provide insights into the systemic effects of this compound.
-
Combination Therapies: this compound is often studied in combination with other chemotherapeutic agents like FOLFIRI and bevacizumab.[6][7][8] Careful consideration of dosing schedules and potential drug-drug interactions is crucial for interpreting the results of combination studies.
-
Biomarker Analysis: Preclinical studies have suggested that the expression of Creatine Kinase B (CKB) may correlate with the antitumor efficacy of this compound.[3] Incorporating biomarker analysis (e.g., CKB expression in tumor tissue) into your study design can help identify potential predictive markers of response.
Troubleshooting Guides
In Vitro Assay Issues
Problem 1: Inconsistent or no effect of this compound on cell viability.
-
Possible Cause 1: Low SLC6A8 expression in the cell line.
-
Troubleshooting: Verify SLC6A8 expression levels in your cell line using qPCR or Western blot. If expression is low or absent, consider using a different cell line known to express SLC6A8 or engineer your current cell line to overexpress the transporter.
-
-
Possible Cause 2: Presence of creatine in the culture medium.
-
Troubleshooting: Switch to a custom creatine-free medium or use dialyzed fetal bovine serum (FBS) to minimize exogenous creatine. This will make the cells more dependent on the creatine transporter for any residual creatine uptake.
-
-
Possible Cause 3: Insufficient treatment duration or drug concentration.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. Effects on ATP levels may be detectable earlier than effects on cell viability.
-
-
Possible Cause 4: Cell viability assay method.
-
Troubleshooting: Some viability assays, like those based on metabolic activity (e.g., MTT, MTS), can be confounded by treatments that affect cellular metabolism. Consider using an orthogonal method, such as a dye-exclusion assay (e.g., Trypan Blue) or a real-time live/dead cell imaging assay, to confirm your findings. ATP-based assays (e.g., CellTiter-Glo®) are also a good option as they directly measure the intended downstream effect of this compound.
-
Problem 2: Difficulty in measuring changes in intracellular creatine and phosphocreatine.
-
Possible Cause 1: Insufficient sensitivity of the detection method.
-
Troubleshooting: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites. Ensure your protocol is optimized for the extraction and detection of creatine and phosphocreatine.
-
-
Possible Cause 2: Rapid degradation of phosphocreatine.
-
Troubleshooting: Phosphocreatine is a high-energy phosphate (B84403) compound and can be unstable. Ensure rapid quenching of metabolic activity and immediate extraction on ice to minimize degradation.
-
-
Possible Cause 3: Insufficient drug effect.
-
Troubleshooting: Confirm that the concentration and duration of this compound treatment are sufficient to inhibit SLC6A8 and impact intracellular creatine levels. A time-course experiment can help identify the optimal time point for measuring metabolite changes.
-
In Vivo Study Issues
Problem 3: High variability in tumor growth inhibition in xenograft models.
-
Possible Cause 1: Heterogeneity of the tumor model.
-
Troubleshooting: If using PDX models, inherent inter-tumoral heterogeneity is expected. Ensure you have a sufficient number of animals per group to achieve statistical power. For cell line-derived xenografts, ensure consistent cell passage number and injection technique.
-
-
Possible Cause 2: Inconsistent drug exposure.
-
Troubleshooting: this compound is orally administered. Variability in oral uptake can occur. Monitor plasma drug levels to ensure consistent exposure across animals. Consider subcutaneous or intraperitoneal administration for more controlled delivery in initial studies if oral gavage proves too variable.
-
-
Possible Cause 3: Influence of host metabolism.
-
Troubleshooting: As this compound targets a metabolic pathway, the diet and metabolic state of the host animal could potentially influence outcomes. Standardize the diet and housing conditions for all animals in the study.
-
Data Presentation
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Colorectal Cancer (CRC) Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Lvm3b (CRC) | This compound (200 mg/kg, oral) | Significant inhibition | [3] |
| HCT116 (CRC) | This compound (800 mg/kg, diet) | Significant inhibition | [3] |
| CT26 (CRC, syngeneic) | This compound + 5-FU | 99% | [3] |
| CLR4 (PDX, KRAS wt) | This compound (oral) | 65% | [3] |
| CLR7 (PDX, KRAS G12V) | This compound (oral) | Tumor regression | [3] |
| CLR24 (PDX, KRAS G12C) | This compound (oral) | Tumor regression | [3] |
| CLR30 (PDX, KRAS G12R) | This compound (oral) | Tumor regression | [3] |
Table 2: Clinical Efficacy of this compound in Combination with FOLFIRI/Bevacizumab in RAS-mutant mCRC
| Parameter | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 37% | 30 evaluable patients | [4][8] |
| Median Progression-Free Survival (mPFS) | 10.2 months | 41 patients | [4][8] |
| Median Overall Survival (mOS) | 19.1 months | 41 patients | [8] |
Experimental Protocols
Key Experiment 1: In Vitro SLC6A8 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on creatine uptake in cancer cells.
Materials:
-
SLC6A8-expressing cancer cell line
-
Complete culture medium and creatine-free medium
-
This compound
-
[14C]-Creatine or a fluorescently labeled creatine analog
-
Scintillation fluid and scintillation counter (for radiolabeled creatine) or plate reader (for fluorescent creatine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Protocol:
-
Seed SLC6A8-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with creatine-free medium.
-
Prepare a serial dilution of this compound in creatine-free medium.
-
Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 1 hour).
-
Add a fixed concentration of [14C]-Creatine to each well and incubate for a short period (e.g., 10-30 minutes) to measure the initial rate of uptake.
-
Aspirate the medium and wash the cells rapidly with ice-cold PBS to stop the uptake.
-
Lyse the cells with cell lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of creatine uptake at each this compound concentration compared to the vehicle control.
-
Plot the data to determine the IC50 value of this compound.
Key Experiment 2: Cellular ATP Measurement Assay
Objective: To measure the effect of this compound on intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Commercial ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a fixed concentration for a time-course experiment.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the ATP reagent (which lyses the cells and provides the substrate for the luciferase reaction) to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the ATP levels in untreated control cells.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound research.
Caption: Potential confounding factors in this compound research.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What are SLC6A8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspirna.com [inspirna.com]
- 5. SLC6A8 is involved in the progression of non-small cell lung cancer through the Notch signaling pathway - Feng - Annals of Translational Medicine [atm.amegroups.org]
- 6. Merck Expands Colorectal Cancer Portfolio Through Licensing Agreement with Inspirna [merckgroup.com]
- 7. inspirna.com [inspirna.com]
- 8. Merck bets on Inspirna’s colorectal cancer drug this compound | pharmaphorum [pharmaphorum.com]
Technical Support Center: Ompenaclid Pharmacodynamics in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of animal models for studying the pharmacodynamics of Ompenaclid (RGX-202), a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a creatine mimetic that competitively inhibits the creatine transporter SLC6A8.[1][2] This inhibition blocks the uptake of creatine into cancer cells, leading to a depletion of intracellular phosphocreatine (B42189) and adenosine (B11128) triphosphate (ATP).[1][3] The reduction in ATP, a crucial energy source, disrupts various metabolic pathways essential for cancer cell survival and proliferation, ultimately inducing apoptosis (cell death).[1][2][4]
Q2: Which animal models are suitable for studying this compound's pharmacodynamics in colorectal cancer (CRC)?
A2: Several rodent models are valuable for studying this compound's effects on CRC. These include:
-
Syngeneic models: (e.g., CT26 KRAS mutant and MC38 KRAS wild-type murine CRC cells) are useful for studying the drug's efficacy in an immunocompetent setting.[1]
-
Cell line-derived xenografts (CDX): Human CRC cell lines with known genetic backgrounds (e.g., KRAS wild-type or mutant) are implanted into immunodeficient mice.[1][4] These are reproducible and cost-effective for initial efficacy screening.
-
Patient-derived xenografts (PDX): Tumor fragments from human patients are directly implanted into immunodeficient mice.[1][4] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of the original tumor.[5][6]
Q3: What are the key pharmacodynamic biomarkers to assess this compound's activity in vivo?
A3: Key pharmacodynamic biomarkers include:
-
Inhibition of creatine import: Measurement of labeled creatine (e.g., d3-creatine) uptake in tumor tissue.[1]
-
Depletion of intracellular metabolites: Quantification of phosphocreatine and ATP levels in tumor lysates.[1]
-
Induction of apoptosis: Assays such as cleaved caspase-3 immunohistochemistry in tumor tissue.[1]
-
Tumor growth inhibition: Regular measurement of tumor volume.[1][4]
-
Creatine levels in biofluids: Monitoring creatine concentrations in serum and urine can serve as a systemic pharmacodynamic marker.[1]
Q4: Is there a potential predictive biomarker for this compound's efficacy?
A4: Preclinical data suggests that the expression of Creatine Kinase B (CKB) in tumors may correlate with the antitumor efficacy of this compound.[1][3] Higher CKB expression is associated with a better therapeutic response.[1]
Troubleshooting Guides
Patient-Derived Xenograft (PDX) Model Refinement
| Issue | Potential Cause(s) | Troubleshooting/Refinement Strategy |
| Low Engraftment Rate | Poor tumor tissue quality; Suboptimal implantation technique; Inappropriate mouse strain. | Use fresh, non-necrotic tumor tissue obtained from surgical resections rather than biopsies for higher success rates.[7] Ensure subcutaneous implantation is performed promptly after tissue collection.[8] Utilize highly immunodeficient mouse strains like NOD-scid gamma (NSG) mice. |
| Tumor Regression or Stasis | Natural tumor dormancy; Insufficient tumor fragment size. | Passage tumors that have reached a volume of approximately 1000 mm³. Ensure implanted tumor fragments are of adequate size to support growth. |
| Genetic Drift over Passages | Selective pressure of the mouse microenvironment. | Limit the number of passages for pharmacodynamic studies to maintain the genetic and phenotypic characteristics of the original tumor.[5] Cryopreserve early-passage tumors for future studies. |
| Variability in Tumor Growth | Inconsistent tumor fragment size or placement; Intrinsic tumor heterogeneity. | Standardize the size of implanted tumor fragments. Ensure consistent subcutaneous placement. Increase the number of mice per group to account for inherent biological variability. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in Colorectal Cancer Models
| Animal Model | Tumor Type | Key Findings | Reference |
| Syngeneic (CT26) | KRAS G12D mutant murine CRC | Significant inhibition of tumor growth. | [1] |
| Syngeneic (MC38) | KRAS wild-type murine CRC | Substantial inhibition of tumor growth when treatment was initiated on established tumors. | [1] |
| PDX (CLR4) | KRAS wild-type human CRC | 65% reduction in tumor growth. | [1] |
| PDX (CLR7, CLR24, CLR30) | KRAS G12V, G12C, G12R mutant human CRC | Elicited tumor regressions. | [1] |
Experimental Protocols
Protocol 1: Patient-Derived Xenograft (PDX) Establishment for this compound Studies
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from surgically resected colorectal cancer specimens under an approved institutional protocol.
-
Tissue Preparation: Place the tissue in a sterile container with DMEM on ice. Within 60 minutes, mince the tumor into small fragments (approximately 2-3 mm³).
-
Animal Model: Use immunodeficient mice (e.g., CIEA NOG mice). Anesthetize the mouse according to institutional guidelines.
-
Implantation: Make a small incision in the skin on the flank of the mouse. Create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once tumors are palpable, measure their dimensions twice weekly with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Passaging: When a tumor reaches approximately 1000 mm³, euthanize the mouse and aseptically excise the tumor. Remove any necrotic tissue and repeat the implantation process in a new cohort of mice for tumor expansion.
-
Biobanking: Cryopreserve excess tumor fragments from early passages in a suitable freezing medium for future use.
Protocol 2: In Vivo Pharmacodynamic Assessment of this compound
-
Study Groups: Once PDX tumors reach a volume of 100-250 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (RGX-202-01) or vehicle control orally according to the desired dosing schedule and concentration (e.g., supplemented in the diet at 800 mg/kg).
-
Tumor Growth Inhibition: Measure tumor volumes twice weekly throughout the study to determine tumor growth inhibition.
-
Pharmacodynamic Biomarker Analysis (at study endpoint):
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for metabolite analysis and another portion fixed in formalin for immunohistochemistry.
-
Metabolite Analysis: Homogenize the frozen tumor tissue and perform mass spectrometry to quantify intracellular levels of phosphocreatine and ATP.
-
Apoptosis Assessment: Perform immunohistochemical staining on formalin-fixed, paraffin-embedded tumor sections using an antibody against cleaved caspase-3.
-
-
Systemic Biomarker Analysis: Collect blood and urine samples at specified time points during the study to measure creatine levels as a systemic pharmacodynamic marker.
Mandatory Visualizations
Caption: this compound's mechanism of action targeting the SLC6A8 transporter.
Caption: Workflow for this compound pharmacodynamic studies in PDX models.
References
- 1. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspirna.com [inspirna.com]
- 3. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Advancing cancer research: Cutting-edge insights from colorectal cancer patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ompenaclid vs. Alternative SLC6A8 Inhibition Strategies in Colorectal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ompenaclid (RGX-202), a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8, with alternative strategies for inhibiting the SLC6A8 pathway in colorectal cancer (CRC) models. As this compound is the only SLC6A8 inhibitor currently in clinical development for oncology, this comparison focuses on its performance against standard-of-care chemotherapy and the preclinical effects of genetic SLC6A8 inhibition.
Executive Summary
This compound is a novel small molecule that targets the metabolic vulnerability of cancer cells by blocking the SLC6A8 creatine transporter. This leads to the depletion of intracellular creatine and phosphocreatine, resulting in reduced ATP levels and subsequent tumor cell apoptosis.[1][2] Clinical data from the Phase 1b/2 study (NCT03597581) in patients with second-line, RAS-mutant metastatic colorectal cancer (mCRC) has shown that this compound, in combination with FOLFIRI and bevacizumab, demonstrates a promising improvement in clinical outcomes compared to historical data for FOLFIRI and bevacizumab alone. Preclinical studies corroborate these findings, showing significant tumor growth inhibition. Furthermore, the anti-tumor effects of this compound in preclinical models are comparable to those observed with genetic knockdown of the SLC6A8 pathway, validating its on-target activity.
Mechanism of Action: this compound
This compound is a competitive inhibitor of the SLC6A8 transporter, which is upregulated in CRC cells to meet the high energy demands of tumor growth and survival, particularly in hypoxic conditions.[2][3] By blocking the uptake of creatine, this compound disrupts the creatine kinase system, leading to a reduction in the intracellular pool of phosphocreatine, a critical bioenergetic buffer. This energy depletion triggers apoptosis and inhibits tumor cell proliferation.[1][2]
Clinical Performance: this compound in Combination Therapy
The addition of this compound to the standard-of-care regimen of FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) and bevacizumab has shown encouraging results in patients with second-line, RAS-mutant mCRC. The following table summarizes the key efficacy data from the Phase 1b/2 clinical trial (NCT03597581) and compares it with historical data for FOLFIRI plus bevacizumab in a similar patient population.
| Efficacy Endpoint | This compound + FOLFIRI/Bevacizumab (RAS-mutant mCRC)[4] | Historical FOLFIRI/Bevacizumab (RAS-mutant mCRC)[5][6] |
| Objective Response Rate (ORR) | 37% | ~5-15% |
| Median Progression-Free Survival (mPFS) | 10.2 months | ~5.5 - 6.4 months |
| Median Overall Survival (mOS) | 19.1 months | ~8.9 - 12.1 months |
Preclinical Performance: this compound vs. Genetic Inhibition of SLC6A8
Preclinical studies in various CRC models, including cell line xenografts and patient-derived xenografts (PDXs), have demonstrated the potent anti-tumor activity of this compound. These effects are consistent with the outcomes observed following genetic silencing of the SLC6A8 pathway, providing strong evidence for the on-target mechanism of this compound.
| Model Type | Treatment/Intervention | Key Findings |
| CRC Xenograft (Lvm3b) | This compound (oral administration) | ~50% tumor growth inhibition (TGI).[1][7] |
| CRC Xenograft (CT26) | This compound (oral administration) | 66% tumor growth inhibition as a single agent.[1] |
| CRC PDX Models | This compound (oral administration) | 65% reduction in tumor growth in a KRAS wild-type model; tumor regression in multiple KRAS-mutant models.[8] |
| CRC Metastasis Model (Lvm3b) | Genetic Knockout of CKB (Creatine Kinase B, upstream of SLC6A8) | 83% inhibition of liver metastasis, comparable to the 86% inhibition observed with this compound treatment.[1] |
| CRC Cell Lines | Genetic Depletion of SLC6A8 | Significantly reduced liver colonization in mouse xenograft models.[7] |
Experimental Protocols
Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting colorectal cancer patients undergoing surgical resection.
-
Implantation: A small fragment of the patient's tumor is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a specified size (e.g., 100-250 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion and therapeutic testing.
-
Treatment Administration: this compound is administered orally, typically as a supplement in the diet (e.g., 800 mg/kg) or via daily oral gavage.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry.
In Vivo Apoptosis Assay (Cleaved Caspase-3 Staining)
-
Tumor Collection and Fixation: Tumors from control and this compound-treated mice are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Immunohistochemistry: Paraffin-embedded tumor sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody specific for cleaved caspase-3.
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the stained cells.
-
Quantification: The percentage of cleaved caspase-3 positive (apoptotic) cells is quantified by analyzing multiple high-power fields per tumor section.
Clinical Trial Protocol (NCT03597581)
-
Study Design: A Phase 1b/2, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with advanced/metastatic RAS-mutant colorectal cancer who have progressed on at least one prior line of therapy.
-
Treatment Regimen: this compound is administered orally twice daily in combination with a standard FOLFIRI regimen (irinotecan 180 mg/m², leucovorin 400 mg/m², 5-FU 400 mg/m² bolus and 2400 mg/m² continuous infusion) and bevacizumab (5 mg/kg) every two weeks.
-
Primary Endpoints: Maximum tolerated dose (MTD), safety, and objective response rate (ORR).
-
Secondary Endpoints: Progression-free survival (PFS) and overall survival (OS).
Alternative Strategy: Standard-of-Care Chemotherapy (FOLFIRI + Bevacizumab)
FOLFIRI in combination with bevacizumab is a standard second-line treatment for mCRC. FOLFIRI is a cytotoxic chemotherapy regimen, while bevacizumab is a monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A), inhibiting angiogenesis.
Conclusion
The available data suggests that this compound, by targeting the SLC6A8-mediated creatine transport pathway, offers a novel and effective strategy for treating colorectal cancer, particularly in the challenging RAS-mutant population. Its performance in combination with standard-of-care chemotherapy appears to be superior to historical outcomes of chemotherapy alone. Furthermore, the alignment of its preclinical efficacy with the effects of genetic SLC6A8 pathway inhibition strongly supports its on-target activity and therapeutic potential. As this compound progresses through further clinical trials, it represents a promising new approach in the metabolic targeting of colorectal cancer.
References
- 1. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspirna.com [inspirna.com]
- 3. inspirna.com [inspirna.com]
- 4. inspirna.com [inspirna.com]
- 5. Folfiri-Aflibercept vs. Folfiri-Bevacizumab as Second Line Treatment of RAS Mutated Metastatic Colorectal Cancer in Real Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Ompenaclid in Combination with Standard Chemotherapy Demonstrates Promising Efficacy in RAS-Mutated Metastatic Colorectal Cancer
For Immediate Release
NEW YORK, December 2, 2025 – Ompenaclid (RGX-202), a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8, when combined with the standard FOLFIRI and bevacizumab chemotherapy regimen, has shown encouraging clinical activity in patients with RAS-mutated advanced or metastatic colorectal cancer (mCRC). Preliminary data from the ongoing Phase 1b/2 clinical trial (NCT03597581) indicate a potential improvement in efficacy outcomes compared to historical data for the standard chemotherapy alone in this patient population, which has a high unmet medical need.
This compound introduces a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. By blocking the SLC6A8 creatine transporter, this compound disrupts the energy metabolism of tumor cells, leading to apoptosis.[1][2][3] This approach is particularly relevant for RAS-mutated tumors, which are known to have increased energy demands.[4]
This guide provides a head-to-head comparison of this compound in combination with FOLFIRI and bevacizumab against the standard FOLFIRI and bevacizumab regimen for the second-line treatment of RAS-mutated mCRC, supported by available clinical trial data and detailed experimental protocols.
Mechanism of Action: Targeting Cancer Cell Metabolism
This compound is a small molecule inhibitor that competitively binds to the SLC6A8 transporter, preventing the uptake of creatine into cancer cells.[3] In the hypoxic tumor microenvironment, cancer cells, particularly those with RAS mutations, upregulate SLC6A8 to meet their high energy demands through the creatine kinase B (CKB) pathway. By inhibiting creatine import, this compound leads to a depletion of intracellular phosphocreatine (B42189) and ATP, ultimately inducing tumor cell apoptosis.[1][4]
Clinical Efficacy
The following tables summarize the clinical efficacy data from the Phase 1b/2 trial of this compound in combination with FOLFIRI and bevacizumab and historical data for FOLFIRI and bevacizumab alone in the second-line treatment of RAS-mutated mCRC.
Table 1: Efficacy in RAS-Mutated Metastatic Colorectal Cancer (Second-Line Treatment)
| Efficacy Endpoint | This compound + FOLFIRI + Bevacizumab (NCT03597581)[5][6] | FOLFIRI + Bevacizumab (Historical Data)[1][7][8] |
| Objective Response Rate (ORR) | 37% (in 30 evaluable patients) | ~5-15% |
| Median Progression-Free Survival (mPFS) | 10.2 months | ~5-6 months |
| Median Overall Survival (mOS) | 19.1 months | ~11-18 months |
| Disease Control Rate (DCR) | 100% (in 9 evaluable KRAS-mutant patients from an earlier analysis)[9] | Not consistently reported |
Safety and Tolerability
The addition of this compound to FOLFIRI and bevacizumab was generally well-tolerated, with a safety profile comparable to the standard of care.
Table 2: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | This compound + FOLFIRI + Bevacizumab (NCT03597581)[1][9] | FOLFIRI + Bevacizumab (Historical Data)[10] |
| Neutropenia | 18% | 38-64% |
| Diarrhea | 13% | 8-11% |
| Fatigue | 10% | 12% |
| Abdominal Pain | 10% | Not reported |
| Hypertension | Not specifically reported as Grade ≥3 TRAE | 12% |
| Leukopenia | Not specifically reported as Grade ≥3 TRAE | 16% |
Note: The safety data for the this compound combination is from a smaller patient population and earlier phase trial compared to the historical data for FOLFIRI + bevacizumab.
Experimental Protocols
This compound in Combination with FOLFIRI and Bevacizumab (NCT03597581)
-
Study Design: A Phase 1b/2, open-label, dose-escalation and expansion study.[11]
-
Patient Population: Patients with advanced or metastatic colorectal cancer with a RAS mutation who have progressed after one prior line of oxaliplatin-based therapy.[1][11]
-
Treatment Regimen:
-
This compound: 2400 mg or 3000 mg administered orally twice daily.[11]
-
FOLFIRI: Irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (B62378) (2400 mg/m² infusion over 46 hours) administered on days 1 and 15 of a 28-day cycle.[11]
-
Bevacizumab: 5 mg/kg administered on days 1 and 15 of a 28-day cycle.[11]
-
-
Primary Outcome Measures:
-
Phase 1b: Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).
-
Phase 2: Objective Response Rate (ORR).[2]
-
-
Secondary Outcome Measures: Progression-Free Survival (PFS), Overall Survival (OS), safety, and tolerability.[2]
Standard of Care: FOLFIRI and Bevacizumab
-
Study Design: Typically evaluated in randomized controlled trials, often as a comparator arm.
-
Patient Population: Patients with metastatic colorectal cancer who have progressed on first-line therapy. Subgroup analyses are often performed for RAS-mutated populations.
-
Treatment Regimen:
-
FOLFIRI: Irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by 2400 mg/m² infusion over 46 hours) every two weeks.
-
Bevacizumab: 5 mg/kg every two weeks.
-
-
Primary Outcome Measures: Progression-Free Survival (PFS) and Overall Survival (OS).
-
Secondary Outcome Measures: Objective Response Rate (ORR) and safety.
Conclusion
The addition of this compound to the standard FOLFIRI and bevacizumab regimen demonstrates promising clinical activity for patients with RAS-mutated metastatic colorectal cancer in the second-line setting. The observed improvements in objective response rate and progression-free survival in the Phase 1b/2 trial, coupled with a manageable safety profile, suggest that targeting creatine metabolism is a viable and innovative therapeutic strategy. An ongoing randomized, double-blind, placebo-controlled Phase 2 trial will provide more definitive evidence on the efficacy and safety of this combination.[2] These findings represent a potential advancement in the treatment landscape for a patient population with limited options and poorer prognoses.
References
- 1. inspirna.com [inspirna.com]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. What are SLC6A8 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of RGX-202-01 (this compound) as Combination Therapy in RAS Mutant Advanced Colorectal Cancer [clin.larvol.com]
- 6. inspirna.com [inspirna.com]
- 7. Frontiers | Folfiri-Aflibercept vs. Folfiri-Bevacizumab as Second Line Treatment of RAS Mutated Metastatic Colorectal Cancer in Real Practice [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Ompenaclid's Enhanced Efficacy in RAS-Mutant Cancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the therapeutic effects of Ompenaclid on cancer cells with RAS mutations versus those with wild-type RAS. This compound (RGX-202) is a first-in-class, oral small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. Emerging preclinical and clinical data suggest a preferential activity of this compound in RAS-mutant tumors, addressing a significant unmet need in oncology. This document synthesizes the available experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer a clear comparison for research and drug development professionals.
Executive Summary
RAS mutations, present in approximately 40-45% of colorectal cancers, are associated with aggressive tumor growth and resistance to standard therapies.[1] this compound leverages a novel metabolic vulnerability in these cancers. Preclinical studies have identified that RAS-mutant cancer cells exhibit an increased dependence on creatine metabolism to meet their high energy demands.[2] this compound disrupts this process by inhibiting SLC6A8, leading to depleted intracellular levels of creatine, phosphocreatine, and ATP, which ultimately induces tumor cell apoptosis.[2] Clinical trial data from the Phase 1b/2 study of this compound in combination with FOLFIRI and bevacizumab has demonstrated superior efficacy in patients with RAS-mutant metastatic colorectal cancer (mCRC) compared to those with RAS wild-type tumors.
Quantitative Data Comparison
The following table summarizes the key efficacy endpoints from the Phase 1b/2 clinical study of this compound in combination with FOLFIRI and bevacizumab in second-line advanced/metastatic colorectal cancer.
| Efficacy Endpoint | RAS-Mutant (n=41) | RAS Wild-Type (n=9) |
| Objective Response Rate (ORR) | 37% | 22% |
| Median Progression-Free Survival (mPFS) | 10.2 months | 7.5 months |
| Median Overall Survival (mOS) | 19.1 months | 14.5 months |
Data from the ongoing Phase 1b/2 study of this compound (RGX-202) in combination with FOLFIRI and bevacizumab (BEV) in RAS-mutated (RASm) advanced or metastatic colorectal cancer (CRC) presented at the European Society for Medical Oncology (ESMO) Congress 2023.[3]
Mechanism of Action: A Tale of Two Genotypes
The differential effect of this compound on RAS-mutant versus wild-type cells stems from the distinct metabolic dependencies of these tumors.
In RAS-Mutant Cells:
RAS-mutant cancer cells have a heightened metabolic rate and are heavily reliant on alternative energy sources to fuel their rapid proliferation and survival, particularly in the hypoxic tumor microenvironment. These cells upregulate the expression of creatine kinase-B (CKB), which is released into the extracellular space.[2] Extracellular CKB phosphorylates creatine to phosphocreatine, a high-energy molecule that is then imported into the cell via the SLC6A8 transporter.[2] this compound blocks this critical transport, leading to a significant depletion of the intracellular energy pool and subsequent apoptosis.[2]
In RAS Wild-Type Cells:
While RAS wild-type cells also utilize creatine for energy homeostasis, their dependence on this pathway is less pronounced compared to their RAS-mutant counterparts. Their metabolic phenotype is not as heavily skewed towards creatine import, and they may have more robust alternative energy-generating pathways. Consequently, the inhibition of SLC6A8 by this compound has a less dramatic impact on their survival.
Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound in RAS-Mutant Cancer Cells.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on RAS-mutant and wild-type cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
RAS-mutant and wild-type cancer cell lines
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in RAS-mutant and wild-type cancer cell lines.
Materials:
-
RAS-mutant and wild-type cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Intracellular ATP Measurement Assay
Objective: To measure the effect of this compound on intracellular ATP levels in RAS-mutant and wild-type cancer cell lines.
Materials:
-
RAS-mutant and wild-type cancer cell lines
-
White, opaque 96-well plates
-
This compound
-
ATP Bioluminescence Assay Kit
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time points.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Add the luciferase-luciferin reagent to each well.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the cell lysates.
-
Normalize the ATP levels to the total protein concentration in each well.
Conclusion
The available evidence strongly indicates that this compound is a promising therapeutic agent with a clear preferential activity against RAS-mutant cancers. This selectivity is rooted in the unique metabolic reprogramming of these tumors, making them highly susceptible to the disruption of creatine transport and subsequent energy depletion. The superior clinical outcomes observed in RAS-mutant patients, combined with the well-defined mechanism of action, position this compound as a significant advancement in the treatment of this challenging patient population. Further research and ongoing clinical trials will continue to elucidate the full potential of this novel therapeutic strategy.
References
- 1. inspirna.com [inspirna.com]
- 2. Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression and modulates human creatine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
Ompenaclid's Synergistic Power: A Comparative Guide to Metabolic Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is increasingly focused on exploiting the metabolic vulnerabilities of tumor cells. Ompenaclid (RGX-202), a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8, has emerged as a promising agent that disrupts cancer cell energy metabolism. This guide provides a comparative analysis of this compound's synergistic effects with other metabolic inhibitors, supported by experimental data, to inform preclinical and clinical research strategies.
This compound: A Novel Approach to Targeting Cancer Metabolism
This compound targets the creatine transporter SLC6A8, which is often upregulated in cancer cells to meet their high energy demands, particularly under hypoxic conditions. By blocking creatine uptake, this compound depletes intracellular phosphocreatine (B42189) (PCr) and adenosine (B11128) triphosphate (ATP). This energy deficit inhibits crucial anabolic pathways, including pyrimidine (B1678525) and fatty acid synthesis, upon which rapidly proliferating cancer cells, especially those with RAS mutations, are heavily dependent. This multi-pronged metabolic attack ultimately leads to tumor cell apoptosis.[1][2]
Synergistic Effects of this compound in Combination Therapies
Preclinical and clinical studies have demonstrated this compound's potential to enhance the efficacy of standard-of-care chemotherapies.
Preclinical Synergy with 5-Fluorouracil (B62378) (5-FU)
In animal models of colorectal cancer, this compound has shown synergistic efficacy when combined with 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens. While specific quantitative data from these preclinical studies are not publicly detailed, the findings provided a strong rationale for clinical evaluation in combination with 5-FU-based therapies.
Clinical Synergy in RAS-Mutant Metastatic Colorectal Cancer (mCRC)
A significant body of evidence for this compound's synergistic activity comes from a Phase 1b/2 clinical trial (NCT03597581) in patients with RAS-mutant mCRC.[3] In this study, this compound was administered in combination with FOLFIRI (a regimen including 5-FU, leucovorin, and irinotecan) and bevacizumab.
dot
Caption: this compound's mechanism of action targeting the SLC6A8 transporter.
Comparative Analysis with Other Metabolic Inhibitors
To contextualize this compound's synergistic potential, this section compares its activity with two other major classes of metabolic inhibitors: glycolysis inhibitors (specifically 2-Deoxyglucose, 2-DG) and glutaminase (B10826351) inhibitors (specifically Telaglenastat, CB-839). The comparison is based on available preclinical and clinical data in colorectal cancer models.
| Feature | This compound (SLC6A8 Inhibitor) | 2-Deoxyglucose (2-DG) (Glycolysis Inhibitor) | Telaglenastat (CB-839) (Glutaminase Inhibitor) |
| Primary Target | Creatine Transporter (SLC6A8)[4] | Hexokinase[5] | Glutaminase 1 (GLS1)[6] |
| Mechanism of Action | Depletes intracellular phosphocreatine and ATP, inhibiting pyrimidine and fatty acid synthesis.[1] | Competitive inhibitor of glucose, blocks glycolysis at the first step.[5] | Inhibits the conversion of glutamine to glutamate, disrupting the TCA cycle and nucleotide synthesis.[7] |
| Synergy in CRC | Synergistic with 5-FU in preclinical models and with FOLFIRI + bevacizumab in clinical trials.[3] | Enhances the efficacy of 5-FU in preclinical CRC models.[8] | Synergistic with cetuximab in preclinical CRC models and with palbociclib (B1678290) and PARP inhibitors in in vivo CRC xenograft models.[7][9] |
| Clinical Trial Data (CRC) | Phase 1b/2 (NCT03597581) with FOLFIRI + Bevacizumab in RAS-mutant mCRC: - ORR: 37% - mPFS: 10.2 months - mOS: 19.1 months[3] | Limited clinical data as a monotherapy due to high dose requirements. Tested as an adjunct to chemotherapy.[5] | Phase I/II with Panitumumab (+/- Irinotecan) in KRAS WT mCRC: Showed synergistic treatment effect in preclinical models, leading to the clinical trial.[10] |
Experimental Protocols
This compound: Phase 1b/2 Clinical Trial (NCT03597581)
-
Study Design: An open-label, dose-escalation and expansion study of this compound in combination with FOLFIRI and bevacizumab in patients with advanced/metastatic, previously treated colorectal adenocarcinoma.[11]
-
Patient Population: Patients with RAS-mutant mCRC who had received one prior oxaliplatin-containing regimen.[12]
-
Treatment Regimen: this compound administered orally twice daily in combination with standard doses of FOLFIRI and bevacizumab in 28-day cycles.[2]
-
Endpoints: Primary endpoints included determining the maximum tolerated dose (MTD) and objective response rate (ORR). Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[2]
dot
Caption: Simplified workflow for the this compound Phase 1b/2 clinical trial.
2-Deoxyglucose (2-DG): Preclinical Synergy Study with 5-FU
-
Cell Lines: Colorectal cancer cell lines (e.g., SW620, SW480).[8]
-
In Vitro Assays:
-
Cell Viability: MTT or similar assays to determine the half-maximal inhibitory concentration (IC50) of 2-DG and 5-FU alone and in combination.
-
Cell Cycle Analysis: Flow cytometry with propidium (B1200493) iodide staining to assess cell cycle distribution.[8]
-
Apoptosis Assays: Western blotting for apoptosis markers (e.g., Caspase 3 activation).[8]
-
-
Synergy Analysis: Combination index (CI) calculated using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.
Telaglenastat (CB-839): Preclinical Synergy Study with Cetuximab
-
Cell Lines and Models: Cetuximab-sensitive and -resistant colorectal cancer cell lines and cell-line derived xenograft models in athymic nude mice.[9]
-
In Vitro Assays: 2D and 3D cell viability assays to assess the effects of single-agent and combination therapy.[9]
-
In Vivo Experiments:
-
Tumor Implantation: Subcutaneous injection of CRC cells into the flanks of nude mice.
-
Treatment: Administration of vehicle, CB-839, cetuximab, or the combination.
-
Tumor Measurement: Regular measurement of tumor volume.[9]
-
Immunohistochemistry (IHC): Analysis of tumor tissue for markers of proliferation (Ki67), mTOR signaling (pS6), and cell death.[9]
-
Conclusion
This compound demonstrates a unique mechanism of action by targeting the creatine transport system, leading to broad metabolic disruption in cancer cells. Its promising synergistic effects with standard chemotherapy in a difficult-to-treat, RAS-mutant colorectal cancer population highlight its potential as a valuable addition to the oncologist's armamentarium.
While direct comparative studies are lacking, the available data suggests that different classes of metabolic inhibitors may have synergistic potential with distinct combination partners. Glycolysis and glutaminase inhibitors have shown promise with targeted therapies like EGFR inhibitors and other chemotherapeutic agents. The choice of metabolic inhibitor for combination therapy will likely depend on the specific metabolic dependencies of the tumor type and the mechanism of action of the partner drug.
Further preclinical studies directly comparing the synergistic efficacy of this compound with other metabolic inhibitors in various cancer models are warranted to better define their relative strengths and optimal clinical applications. The detailed experimental protocols provided herein can serve as a foundation for designing such comparative studies.
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. inspirna.com [inspirna.com]
- 3. A Study of RGX-202-01 (this compound) as Combination Therapy in RAS Mutant Advanced Colorectal Cancer [clin.larvol.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. 2-Deoxyglucose induces cell cycle arrest and apoptosisin colorectal cancer cells independent of its glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. login.medscape.com [login.medscape.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. "Effect of 2-Deoxyglucose on Colorectal Cancer Cell Lines" by Alex Olinger, Pratik Muley et al. [openprairie.sdstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Facebook [cancer.gov]
- 12. inspirna.com [inspirna.com]
Ompenaclid in Combination Therapy: A Safety Profile Evaluation for RAS-Mutated Metastatic Colrectal Cancer
A detailed comparison of the safety profile of Ompenaclid in combination with FOLFIRI and bevacizumab against standard second-line therapies for RAS-mutated metastatic colorectal cancer (mCRC). This guide provides quantitative safety data, detailed experimental methodologies, and visual diagrams of the mechanism of action and clinical trial workflow.
Introduction
This compound (RGX-202) is a novel, first-in-class oral small molecule inhibitor of the creatine (B1669601) transporter SLC6A8.[1] In the hypoxic tumor microenvironment characteristic of colorectal cancer, cancer cells can upregulate creatine kinase-B (CKB) to generate ATP. Phosphocreatine (B42189) is imported into these cells via the SLC6A8 transporter. By blocking this transporter, this compound disrupts the energy metabolism of cancer cells, leading to a depletion of intracellular phosphocreatine and ATP. This energy crisis inhibits critical downstream pathways, such as pyrimidine (B1678525) synthesis and fatty acid metabolism, ultimately inducing tumor cell apoptosis.[1] This mechanism is particularly relevant for RAS-mutated tumors, which are known to be dependent on these metabolic pathways for their growth and survival.
Currently, this compound is being investigated in combination with the standard-of-care regimen FOLFIRI (irinotecan, folinic acid, and 5-fluorouracil) and bevacizumab for the second-line treatment of patients with RAS-mutated advanced or metastatic colorectal cancer.[1] This guide evaluates the safety profile of this combination therapy, drawing data from the Phase 1b/2 clinical trial (NCT03597581), and compares it with other approved second-line treatment options for this patient population, namely regorafenib (B1684635) and trifluridine/tipiracil (Lonsurf).
This compound's Mechanism of Action
Comparative Safety Analysis
The safety profile of this compound in combination with FOLFIRI and bevacizumab has been evaluated in a Phase 1b/2 clinical trial. The data presented here is from the European Society for Medical Oncology (ESMO) Congress in 2023. For comparison, safety data for two other FDA-approved second-line treatments for metastatic colorectal cancer, regorafenib and trifluridine/tipiracil (Lonsurf), are also presented.
| Adverse Event (AE) | This compound + FOLFIRI/Bevacizumab (Phase 1b/2) | FOLFIRI + Bevacizumab (Historical Data) | Regorafenib (CORRECT Trial) | Trifluridine/Tipiracil (RECOURSE Trial) |
| Grade ≤2 TEAEs | ||||
| Diarrhea | 58% | - | - | - |
| Nausea | 52% | - | - | - |
| Grade ≥3 TEAEs | ||||
| Neutropenia | 18% | 21-37% | 1.2% | 38% |
| Diarrhea | 13% | 11-13% | 7.2% | 3% |
| Fatigue | 10% | 3-5% | 9.6% | 4% |
| Abdominal Pain | 10% | - | 1.9% | - |
| Hand-Foot Skin Reaction | - | - | 16.6% | - |
| Hypertension | - | 5-11% | 7.2% | - |
| Anemia | - | 2-3% | 1.8% | 18% |
| Thrombocytopenia | - | 1-2% | 0.4% | 5% |
| Dose-Limiting Toxicities | Not Observed | Not Applicable | Not Applicable | Not Applicable |
Table 1: Comparison of Treatment-Emergent Adverse Events (TEAEs)
The safety profile of this compound in combination with FOLFIRI and bevacizumab appears to be generally comparable to that of FOLFIRI and bevacizumab alone, with no new significant safety signals emerging.[1] Importantly, no dose-limiting toxicities were observed in the dose-escalation phase of the this compound trial.[1]
Experimental Protocols
Safety Assessment in the this compound Phase 1b/2 Trial (NCT03597581)
The safety and tolerability of this compound in combination with FOLFIRI and bevacizumab were primary endpoints of the Phase 1b/2 clinical trial. The study employed a standard 3+3 dose-escalation design in the initial phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.
Adverse Event Monitoring and Grading:
-
Data Collection: All adverse events (AEs) were recorded at each study visit.
-
Grading: The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized grading scale (Grade 1: Mild; Grade 2: Moderate; Grade 3: Severe; Grade 4: Life-threatening; Grade 5: Death related to AE) for a wide range of potential adverse events in cancer clinical trials.
-
Attribution: Investigators assessed the relationship of each AE to the study drugs (this compound, FOLFIRI, and bevacizumab).
-
Dose-Limiting Toxicities (DLTs): In the dose-escalation phase, specific AEs occurring within the first cycle of treatment were defined as DLTs to guide dose escalation decisions.
-
Safety Review Committee (SRC): An independent SRC reviewed all safety data from each dose cohort to make recommendations regarding dose escalation and patient safety.
Conclusion
The available data from the Phase 1b/2 clinical trial suggests that the addition of this compound to the standard FOLFIRI and bevacizumab regimen does not significantly increase the toxicity profile in patients with second-line RAS-mutated metastatic colorectal cancer. The observed adverse events are consistent with the known side effects of the background chemotherapy and bevacizumab. The absence of dose-limiting toxicities is a positive indicator of the combination's tolerability.
Compared to other approved second-line therapies such as regorafenib and trifluridine/tipiracil, the this compound combination demonstrates a different safety profile. While direct cross-trial comparisons should be made with caution, the incidence of certain severe adverse events like hand-foot skin reaction (common with regorafenib) and severe neutropenia (more frequent with trifluridine/tipiracil) appears to be lower with the this compound combination.
Further data from the ongoing randomized Phase 2 portion of the study will be crucial to more definitively establish the safety and efficacy of this compound in this patient population. However, the current safety findings are encouraging and support the continued development of this compound as a potential new therapeutic option for patients with RAS-mutated metastatic colorectal cancer.
References
Cross-validation of Ompenaclid's anti-tumor effects in different cancer types
For Researchers, Scientists, and Drug Development Professionals
Ompenaclid (RGX-202) is an investigational, first-in-class, oral small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. By blocking creatine uptake, this compound disrupts the energy metabolism of cancer cells, leading to adenosine (B11128) triphosphate (ATP) depletion and subsequent apoptosis. This novel mechanism of action holds promise for the treatment of various malignancies, particularly those with high energy demands and metabolic vulnerabilities. This guide provides a comparative analysis of this compound's anti-tumor effects in different cancer types, with a focus on colorectal, non-small cell lung, and pancreatic cancers, benchmarked against standard-of-care therapies and other targeted agents.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and its comparators across different cancer types.
Table 1: Clinical Efficacy in RAS-Mutated Metastatic Colorectal Cancer (mCRC)
| Treatment Regimen | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| This compound + FOLFIRI/Bevacizumab | Phase 1b/2 | 2nd-line RAS-mutant mCRC | 37%[1] | 10.2 months[2] | 19.1 months[2] |
| FOLFIRI/Bevacizumab | Phase 3 (FIRE-3) | 1st-line RAS-mutant mCRC | N/A | N/A | 21.1 months[3] |
| FOLFIRI/Aflibercept | Real-world | 2nd-line RAS-mutant mCRC | PR: 11.6% | N/A | 8.9 months[4] |
PR: Partial Response. Data for FOLFIRI/Bevacizumab in the second-line setting for direct comparison is limited in the provided search results; first-line data is presented for context.
Table 2: Preclinical Efficacy in KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Model | Key Findings |
| This compound | NSCLC Xenografts | Demonstrated anti-tumor efficacy, more robust in RAS mutant models compared to KRAS WT. |
| Sotorasib (AMG 510) | KRAS G12C-mutant NSCLC | Objective Response Rate (ORR) of 37.1% in a Phase 2 trial. |
| Adagrasib (MRTX849) | KRAS G12C-mutant NSCLC | Objective Response Rate (ORR) of 42.9% in a Phase 1/2 trial. |
Note: Direct preclinical comparison data for this compound with Sotorasib or Adagrasib was not available in the search results. The provided data highlights the potential of this compound in this cancer type.
Table 3: Preclinical Efficacy in Pancreatic Cancer
| Treatment | Model | Key Findings |
| This compound | Pancreatic Cancer Xenografts | Demonstrated anti-tumor efficacy. Showed additive efficacy in combination with a KRAS G12C inhibitor in a pancreatic xenograft model. |
| FOLFIRINOX | Metastatic Pancreatic Cancer | Objective Response Rate (ORR) of 31.6% in a Phase 3 trial. |
| Gemcitabine + nab-paclitaxel | Metastatic Pancreatic Cancer | Objective Response Rate (ORR) of 23% in a Phase 3 trial. |
Note: Specific quantitative preclinical data for this compound in pancreatic cancer models, such as IC50 values or tumor growth inhibition percentages, were not detailed in the provided search results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined.
In Vivo Tumor Xenograft Model
-
Cell Preparation and Implantation: Human cancer cells (e.g., colorectal, NSCLC, or pancreatic) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, while comparator drugs are administered via appropriate routes (e.g., oral, intraperitoneal, or intravenous injection) according to established protocols.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting). Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
This compound demonstrates a promising anti-tumor profile, particularly in RAS-mutated colorectal cancer, where it shows a notable improvement in objective response rate and progression-free survival when combined with standard chemotherapy. Preclinical data further support its potential efficacy in other challenging cancer types such as non-small cell lung cancer and pancreatic cancer, especially those with RAS mutations. The unique mechanism of targeting cancer cell metabolism via the SLC6A8 creatine transporter presents a novel therapeutic strategy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across a broader range of malignancies and in various combination regimens.
References
- 1. onclive.com [onclive.com]
- 2. Knockdown of oncogenic KRAS in non-small cell lung cancers suppresses tumor growth and sensitizes tumor cells to targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ompenaclid Demonstrates Long-Term Efficacy in Preclinical Models of RAS-Mutant Colorectal Cancer
New York, NY – December 2, 2025 – Preclinical research highlights the long-term efficacy of Ompenaclid (RGX-202), a first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8, in models of RAS-mutant colorectal cancer (CRC). These studies provide a strong rationale for its ongoing clinical development as a novel therapeutic option for this patient population with high unmet medical need. This guide offers a comparative overview of this compound's preclinical performance against standard-of-care therapies, FOLFIRI and FOLFIRI in combination with bevacizumab, supported by experimental data.
This compound's unique mechanism of action targets the energy metabolism of cancer cells. By inhibiting the SLC6A8 transporter, it blocks the uptake of creatine, leading to a depletion of intracellular phosphocreatine (B42189) and ATP. This energy starvation ultimately induces tumor cell apoptosis.[1][2] Preclinical evidence indicates that this compound exhibits robust anti-tumor activity, particularly in CRC models harboring KRAS mutations.[2]
Comparative Efficacy in Preclinical Models
To assess the long-term efficacy of this compound, its performance was compared to FOLFIRI, a standard chemotherapy regimen, and FOLFIRI combined with bevacizumab, an anti-angiogenic agent, in preclinical models of KRAS-mutant colorectal cancer.
| Treatment Group | Animal Model | Tumor Growth Inhibition (TGI) | Survival Benefit | Key Findings |
| This compound | Athymic nude mice with KRAS-mutant CRC xenografts | Data not yet publicly available in specific percentages, but described as "robust anti-tumor efficacy".[2] | Data not yet publicly available. | Demonstrates significant anti-tumor activity in models with a wide range of KRAS mutations.[2] |
| FOLFIRI | Orthotopic nude mouse model with HCT-116 (KRAS mutant) human colon cancer | Significantly inhibited primary tumor growth and metastasis.[3][4] | Significantly longer survival compared to control and 5-FU/Leucovorin groups.[4] | Effective in inhibiting both primary tumor progression and the spread of metastatic disease.[3][4] |
| FOLFIRI + Bevacizumab | KRAS-mutant metastatic colorectal cancer xenograft models | Data for the combination in a direct preclinical comparison is not readily available. However, bevacizumab has shown efficacy in KRAS-mutant models, and the combination is a standard of care in the clinical setting. | In clinical settings, the combination improves progression-free and overall survival in patients with mCRC. | The addition of bevacizumab to FOLFIRI is a standard second-line treatment for patients with KRAS-mutant mCRC following progression on an oxaliplatin-based regimen.[5][6][7][8] |
Signaling Pathway of this compound
This compound targets the creatine transporter SLC6A8, which is crucial for the energy homeostasis in cancer cells, particularly under hypoxic conditions. By blocking this transporter, this compound disrupts the creatine-phosphocreatine system, leading to ATP depletion and subsequent apoptosis. This mechanism is distinct from traditional chemotherapies and other targeted agents.
References
- 1. inspirna.com [inspirna.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. The combination of 5-FU, leucovorin and CPT-11 (FOLFIRI) prolongs survival through inhibition of metastasis in an orthotopic model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. aacrjournals.org [aacrjournals.org]
Ompenaclid Poised to Reshape Treatment Landscape for RAS-Mutant Metastatic Colorectal Cancer
New York, NY – For researchers and drug development professionals navigating the complexities of metastatic colorectal cancer (mCRC), particularly the challenging RAS-mutant subtype, the emergence of Ompenaclid (RGX-202) offers a promising new therapeutic avenue. This first-in-class oral inhibitor of the creatine (B1669601) transporter SLC6A8 is demonstrating significant potential in clinical trials, suggesting a paradigm shift in the management of a patient population with high unmet medical need. This guide provides a comprehensive comparison of this compound with current standard-of-care alternatives, supported by experimental data and detailed methodologies.
This compound: A Novel Mechanism of Action
This compound introduces a novel strategy to combat mCRC by targeting the energy metabolism of cancer cells. It functions as a competitive inhibitor of the creatine transporter SLC6A8, which is often upregulated in colorectal cancer cells to meet the high energy demands of rapid proliferation, especially under hypoxic conditions.[1][2] By blocking the import of creatine, this compound depletes the intracellular pool of phosphocreatine (B42189) and subsequently adenosine (B11128) triphosphate (ATP), a critical energy currency for cellular processes.[1][3] This energy starvation is believed to inhibit essential downstream pathways, including pyrimidine (B1678525) and fatty acid metabolism, ultimately leading to tumor cell apoptosis.[1] Preclinical studies have shown that this mechanism is particularly effective in RAS-mutant tumors, which are known to have a high dependence on creatine metabolism.
The Biomarker: RAS Mutation Status
The key predictive biomarker for a positive response to this compound treatment is the presence of a mutation in the RAS family of oncogenes (KRAS or NRAS). Clinical trials have strategically focused on enrolling patients with RAS-mutant mCRC, a group that constitutes approximately 40-45% of the mCRC patient population and has historically had limited treatment options beyond standard chemotherapy.
Performance Comparison: this compound vs. Alternatives
This compound, in combination with FOLFIRI (irinotecan, folinic acid, and 5-fluorouracil) and bevacizumab, has shown encouraging efficacy in the second-line treatment of patients with RAS-mutant mCRC. The following tables provide a comparative overview of the performance of the this compound combination against standard-of-care and other approved later-line therapies for this patient population.
Table 1: Efficacy of this compound and Comparators in Second-Line RAS-Mutant mCRC
| Treatment Regimen | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| This compound + FOLFIRI + Bevacizumab | Phase 1b/2 (NCT03597581) | Second-line RAS-mutant mCRC (n=41) | 37% | 10.2 months | 19.1 months |
| FOLFIRI + Bevacizumab | EAGLE | Second-line mCRC (not exclusively RAS-mutant) | Not Reported | 6.1 - 6.4 months | Not Reported |
| FOLFIRI + Aflibercept | EFFORT | Second-line mCRC after FOLFOXIRI + Bevacizumab (23/34 RAS-mutant) | 14.7% | 4.3 months | 15.2 months |
Table 2: Efficacy of Later-Line Therapies in RAS-Mutant mCRC
| Treatment Regimen | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Regorafenib | CORRECT | Previously treated mCRC (59% RAS-mutant) | Not Reported | 1.9 months | 6.4 months |
| TAS-102 (Trifluridine/Tipiracil) | RECOURSE | Previously treated mCRC (51% KRAS-mutant) | Not Reported | 2.0 - 2.8 months | 6.5 - 7.8 months |
Experimental Protocols
A cornerstone of predicting response to this compound is the accurate determination of RAS mutation status. The following outlines the typical experimental protocol for this critical biomarker assessment.
RAS Mutation Analysis
Objective: To identify mutations in KRAS and NRAS genes in tumor tissue from patients with metastatic colorectal cancer.
Methodology:
-
Specimen Collection and Preparation:
-
Tumor tissue is obtained from either the primary colorectal tumor or a metastatic site via biopsy or surgical resection.
-
The tissue is formalin-fixed and paraffin-embedded (FFPE) to preserve its morphology and molecular integrity.
-
A pathologist reviews the FFPE tissue sections to confirm the presence of sufficient tumor cells for analysis.
-
-
DNA Extraction:
-
Genomic DNA is extracted from the tumor-rich areas of the FFPE sections using a commercially available DNA extraction kit optimized for FFPE tissues.
-
The quantity and quality of the extracted DNA are assessed using spectrophotometry and/or fluorometry.
-
-
Mutation Detection:
-
Polymerase Chain Reaction (PCR)-based methods: Real-time PCR assays are commonly used to detect specific mutations in codons 12 and 13 of KRAS exon 2, as well as other known mutation hotspots in KRAS and NRAS.
-
Next-Generation Sequencing (NGS): Targeted NGS panels are increasingly utilized for a more comprehensive analysis, allowing for the detection of a wider range of mutations across all relevant exons of both KRAS and NRAS genes.
-
-
Data Analysis and Interpretation:
-
The sequencing data is analyzed to identify any genetic variants compared to a reference sequence.
-
A report is generated detailing the specific RAS mutation(s) identified, if any. This information is then used to determine patient eligibility for this compound treatment.
-
Visualizing the Science
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound represents a significant advancement in the targeted therapy of RAS-mutant metastatic colorectal cancer. Its unique mechanism of action, focused on disrupting the energy metabolism of cancer cells, offers a new line of attack in a patient population with a historically poor prognosis. The robust efficacy data from the Phase 1b/2 trial, particularly the impressive median progression-free and overall survival rates, position this compound as a potentially superior alternative to current second-line and later-line treatment options. As the ongoing Phase 2 randomized controlled trial progresses, the research and clinical community eagerly awaits further data to solidify the role of this compound in the evolving landscape of personalized oncology.
References
Comparative Pharmacokinetics of Ompenaclid Oral Formulations: A Review of Clinical Dose-Escalation Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available pharmacokinetic information for different oral dosage strengths of Ompenaclid (RGX-202), a first-in-class inhibitor of the creatine (B1669601) transporter SLC6A8. The data presented is derived from clinical studies in patients with advanced colorectal cancer. It is important to note that publicly available data does not differentiate between various formulations (e.g., capsules vs. tablets) but rather compares different dose levels of an oral formulation.
Data Presentation: this compound Dose Comparison
Quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not publicly available at this time. However, clinical trial reports have provided a qualitative assessment of systemic exposure at different dose levels. The following table summarizes the studied oral doses and the reported pharmacokinetic and pharmacodynamic findings.
| Dose Level | Formulation | Population | Pharmacokinetic Finding | Pharmacodynamic Marker |
| 2400 mg BID | Oral Tablet | Patients with advanced/metastatic colorectal cancer | Systemic exposure was comparable to the 3000 mg BID dose[1] | Robust target inhibition, suggested by up to a 48-fold increase in urine creatine[1] |
| 3000 mg BID | Oral Tablet | Patients with advanced/metastatic colorectal cancer | Systemic exposure was comparable to the 2400 mg BID dose[1] | Robust target inhibition, suggested by up to a 48-fold increase in urine creatine[1] |
BID: twice daily
Experimental Protocols
The pharmacokinetic and pharmacodynamic data for this compound were primarily generated from the Phase 1b/2 clinical trial (NCT03597581). This study was designed to evaluate the safety, efficacy, and pharmacokinetics of this compound in combination with standard-of-care therapies in patients with advanced colorectal cancer.
Study Design: Phase 1b/2 Dose Escalation and Expansion (NCT03597581)
-
Objective: To determine the maximum tolerated dose (MTD), overall response rate (ORR), treatment-emergent adverse events (TEAEs), and to characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.[1]
-
Population: Patients with advanced or metastatic colorectal adenocarcinoma who have progressed on available oxaliplatin-based first-line therapy.
-
Treatment Arms: The dose escalation stage evaluated this compound at doses of 1800 mg, 2400 mg, and 3000 mg administered orally twice daily (BID) in 28-day cycles. This was followed by an expansion stage. This compound was administered in combination with FOLFIRI (irinotecan, folinic acid, and 5-fluorouracil) and bevacizumab.
-
Pharmacokinetic Sampling: While the specific sampling schedule is not detailed in the provided documents, the protocol included pharmacokinetic assessments to characterize the drug's profile when combined with chemotherapy.
-
Pharmacodynamic Assessment: The on-target effect of this compound was assessed by measuring creatine levels in the urine. A significant increase in urine creatine suggests robust inhibition of the SLC6A8 transporter.
Mandatory Visualization
This compound Mechanism of Action
The following diagram illustrates the signaling pathway targeted by this compound. In hypoxic tumor environments, cancer cells upregulate the creatine transporter SLC6A8 to import phosphocreatine, which is then used by Creatine Kinase B (CKB) to regenerate ATP, supporting cell survival and proliferation. This compound, as a competitive inhibitor of SLC6A8, blocks this process.
Caption: Mechanism of this compound in inhibiting cancer cell energy metabolism.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ompenaclid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ompenaclid (also known as RGX-202), a first-in-class oral small-molecule SLC6A8 transporter inhibitor. Adherence to these protocols is critical for personnel safety and environmental protection.
This compound Safety and Handling Profile
Before handling this compound, it is crucial to be familiar with its safety profile. The following table summarizes key information gathered from safety data sheets (SDS) for similar chemical compounds.
| Parameter | Information | Citation |
| Primary Hazards | Suspected of causing genetic defects. May damage fertility or the unborn child. May cause damage to organs (Eyes, Central nervous system). Causes damage to organs (Central nervous system, Bone marrow, Cardio-vascular system) through prolonged or repeated exposure. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |
| Handling | Work under a hood. Do not inhale the substance/mixture. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Recommended storage temperature is 2 - 8 °C. Keep the container tightly closed. | [1] |
| In Case of Exposure | If inhaled: Move to fresh air. In case of skin contact: Take off immediately all contaminated clothing and rinse skin with water/shower. In case of eye contact: Rinse out with plenty of water. If swallowed: Make the victim drink water (two glasses at most). In all cases of exposure or concern, get medical advice/attention. | [1] |
Step-by-Step Disposal Protocol for this compound
Waste material must be disposed of in accordance with national and local regulations.[1] The primary directive for this compound waste is to dispose of the contents and container at an approved waste disposal plant. Do not mix with other waste and handle uncleaned containers as you would the product itself.[1]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step to ensure safe disposal.
-
Unused or Expired this compound: Pure this compound (solid) or its solutions should be collected in a dedicated, properly sealed, and labeled hazardous waste container.
-
Contaminated Materials: Items such as gloves, pipette tips, vials, and other labware that have come into contact with this compound should be collected in a separate, clearly labeled container for hazardous chemical waste.[2]
-
Empty Packaging: Uncontaminated outer packaging can typically be disposed of as general waste, provided all labels containing sensitive information have been removed or defaced.[2][3]
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled.
-
Use appropriate hazardous waste labels as required by your institution and local regulations.
-
The label should clearly state "Hazardous Waste" and identify the contents (e.g., "this compound Waste," "this compound Contaminated Labware").
-
Include information on the hazards (e.g., "Toxic," "Reproductive Hazard").
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated.
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed environmental waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as general trash.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research environment.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
